molecular formula C9H8N2O2 B1604298 4-Methyl-1H-indazole-3-carboxylic acid CAS No. 885518-90-1

4-Methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1604298
CAS No.: 885518-90-1
M. Wt: 176.17 g/mol
InChI Key: PNRZINGBFITCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZINGBFITCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646463
Record name 4-Methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-90-1
Record name 4-Methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-1H-indazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 4-Methyl-1H-indazole-3-carboxylic acid , a specialized heterocyclic building block. It is designed for medicinal chemists and process scientists, focusing on the compound's unique steric properties, synthetic pathways, and utility in drug discovery.

CAS: 885518-90-1 | Formula: C


H

N

O

| MW: 176.17 g/mol [1]

Executive Summary

This compound is a fused bicyclic heteroaromatic scaffold characterized by a pyrazole ring fused to a benzene ring, with a carboxylic acid at the C3 position and a methyl group at the C4 position. Unlike the unsubstituted parent (1H-indazole-3-carboxylic acid), the C4-methyl group exerts a critical "peri-effect" , sterically influencing the C3-carboxylate. This steric crowding modulates the planarity of the molecule, altering its solubility profile, pKa, and binding kinetics in protein pockets (e.g., kinase ATP sites).

This compound is a high-value intermediate in the synthesis of kinase inhibitors (e.g., Akt, VEGFR) and 5-HT


 receptor antagonists  (analogs of Granisetron).

Physicochemical Profile

The introduction of the methyl group at position 4 creates a steric clash with the carbonyl oxygen at position 3, potentially twisting the carboxylate out of the plane of the indazole ring.

PropertyValue / DescriptionNote
Appearance Yellow crystalline solidColor intensity often indicates conjugation or trace oxidation.
Melting Point >210 °C (Decomposes)High lattice energy due to intermolecular H-bonding (dimer formation).
Predicted pKa 3.2 – 3.5 (Acid), ~13 (NH)Slightly less acidic than parent (pKa ~3.0) due to steric inhibition of resonance.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents (DCM/Hexane).
LogP ~1.8More lipophilic than the parent acid (LogP ~1.4).

Synthetic Routes & Optimization

The most robust synthetic pathway for this compound utilizes 4-methylisatin as the starting material. This route is preferred over the diazoacetate cyclization of anilines due to higher regiocontrol and scalability.

Core Pathway: The Modified Sandmeyer-Cyclization

This sequence involves the ring-opening of isatin, diazotization of the resulting amine, reduction to the hydrazine, and spontaneous acid-catalyzed cyclization.

Synthesis Isatin 4-Methylisatin (Starting Material) Glyoxylate 2-Amino-6-methyl- phenylglyoxylate Isatin->Glyoxylate 1. NaOH, H2O (Hydrolysis) Diazonium Diazonium Intermediate Glyoxylate->Diazonium 2. NaNO2, HCl 0°C Hydrazine Aryl Hydrazine Intermediate Diazonium->Hydrazine 3. SnCl2 (Reduction) Product 4-Methyl-1H-indazole- 3-carboxylic Acid Hydrazine->Product 4. H+, Heat (Cyclization)

Figure 1: Step-wise synthesis from 4-methylisatin.[2][3][4] The C4-methyl of isatin maps directly to the C4-methyl of the indazole.

Detailed Experimental Protocol

Note: This protocol is adapted from standard indazole-3-carboxylate syntheses (e.g., WO2006080574) and optimized for the 4-methyl derivative.

Reagents: 4-Methylisatin (1.0 eq), NaOH (2.5 eq), NaNO


 (1.1 eq), SnCl

·2H

O (2.5 eq), Conc. HCl.
  • Hydrolysis (Ring Opening):

    • Suspend 4-methylisatin (10 g) in water (100 mL).

    • Add NaOH (2.5 eq) slowly. The solution will turn dark (formation of sodium isatinate).

    • Warm to 50°C for 30 mins to ensure complete ring opening to 2-amino-6-methylphenylglyoxylic acid .

    • Cool to 0°C.

  • Diazotization:

    • Add a solution of NaNO

      
       (1.1 eq in min. water) dropwise to the cold reaction mixture, keeping T < 5°C.
      
    • Critical Step: Pour this alkaline diazo solution slowly into a pre-cooled (0°C) solution of conc. HCl (excess) under vigorous stirring. This inverse addition prevents side reactions.

  • Reduction & Cyclization:

    • To the diazonium salt solution, add a solution of SnCl

      
      ·2H
      
      
      
      O (2.5 eq) in conc. HCl dropwise at 0°C.
    • Stir for 1-2 hours. The intermediate hydrazine forms.

    • Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The hydrazine cyclizes onto the ketone to form the indazole core.

  • Isolation:

    • Cool the suspension.[2] The product, This compound , precipitates as a yellow solid.

    • Filter and wash copiously with water to remove tin salts.

    • Purification: Recrystallize from Acetic Acid or Ethanol/Water.

Reactivity & Medicinal Chemistry Applications[4][5]

The "Peri-Effect" (C4-Methyl vs C3-Carboxyl)

The defining feature of this molecule is the steric interaction between the C4-methyl and the C3-carboxyl group.

  • Consequence: The carboxyl group is forced out of coplanarity with the aromatic system.

  • Impact on SAR: In kinase inhibitors, this twist can be exploited to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) or to induce a specific atropisomer conformation in downstream amides.

Functionalization Logic

Reactivity Core 4-Methyl-1H-indazole- 3-carboxylic Acid Amide Amide Formation (Kinase Inhibitors) Core->Amide EDC/HOBt or SOCl2 + R-NH2 Alkylation N1-Alkylation (Bioavailability) Core->Alkylation R-X, K2CO3 (N1 vs N2 selectivity) Decarboxylation 4-Methylindazole (Scaffold Gen) Core->Decarboxylation Heat (>250°C)

Figure 2: Primary functionalization pathways. Note that N1-alkylation is generally favored over N2 due to thermodynamics, but the C7 steric bulk (if present) or C4-methyl electronic effects can subtly influence ratios.

Key Applications
  • Kinase Inhibition (Akt/PKB): The indazole-3-carboxamide motif mimics the adenine ring of ATP. The 4-methyl group provides a vector to fill the hydrophobic pocket adjacent to the ribose binding site.

  • 5-HT

    
     Antagonists:  Derivatives of this acid are bioisosteres of the indole-3-carboxylates found in setrons (e.g., Tropisetron). The extra nitrogen (indazole vs indole) lowers lipophilicity (LogP) and improves metabolic stability.
    

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde or carboxylic acid functionality can be sensitive to oxidation over long periods.

  • Explosion Risk: The synthesis involves diazonium intermediates . While the aqueous protocol is generally safe, do not let the diazonium salt dry out before reduction.

References

  • Synthesis of Indazole-3-Carboxylic Acids: Snyder, H. R., et al. "The Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952, 74(8), 2009–2012. Link

  • 4-Methyl Isatin Route: Patent WO2006080574A1. "1,3-Dihydro-2H-indole-2-one compound and pyrrolidine-2-one compound fused with aromatic heterocycle." (Describes use of 4-methylisatin precursor). Link

  • Medicinal Chemistry (Kinase Inhibitors): Patent WO2020210828A1. "(Aza)indazolyl-aryl sulfonamide and related compounds." (Describes synthesis and use of this compound as Intermediate 2i). Link

  • Crystal Structure & H-Bonding: NIH/PMC. "1-Methyl-1H-indazole-3-carboxylic acid." (Structural comparison for N-methyl vs C-methyl derivatives). Link

Sources

The Ascendancy of 4-Methyl-1H-indazole-3-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," a core molecular architecture that consistently imparts potent and selective biological activity to its derivatives.[1][2] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, serves as a versatile template for designing novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and cardiovascular disorders.[3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a cornerstone of modern drug design. This guide delves into a specific, and increasingly significant, subset of this chemical family: the derivatives of 4-Methyl-1H-indazole-3-carboxylic acid. We will explore their discovery, synthesis, and biological evaluation, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The Genesis of a Promising Scaffold: Synthesis and Derivatization

The journey to potent therapeutic agents begins with robust and flexible synthetic strategies. The this compound core, while not as extensively documented as its unsubstituted parent, can be accessed through modifications of established indazole syntheses.

Core Synthesis of 1H-Indazole-3-carboxylic Acids

Several classical and modern synthetic routes are employed to construct the foundational 1H-indazole-3-carboxylic acid scaffold. The choice of method often depends on the availability of starting materials and the desired substitution patterns. A common and effective strategy involves the cyclization of appropriately substituted o-hydrazinobenzoic acids.[4] Alternative methods include:

  • From 3-Oxoindole: This method involves the ring-opening of a 3-oxoindole raw material, followed by diazotization and reduction to form a phenylhydrazine compound, which then cyclizes to the indazole-3-carboxylic acid.[5]

  • From o-Nitroacetophenone Derivatives: This route proceeds through nitro reduction, N-acetylation, and subsequent cyclization using sodium nitrite or tert-butyl nitrite to yield the indazole-3-carboxylic acid amide or ester.[5]

  • Oxidation of 3-Methyl-1H-indazole: Direct oxidation of the 3-methyl group provides a straightforward route to the corresponding carboxylic acid.[5]

Derivatization to Amides and Esters: The Gateway to Diversity

The carboxylic acid at the 3-position is a versatile handle for generating vast libraries of derivatives, primarily through the formation of amides and esters. These functional groups are critical for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Experimental Protocol: General Procedure for the Preparation of 1H-Indazole-3-carboxamide Derivatives [6]

  • Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents).

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) (3 equivalents), to the reaction mixture and stir at room temperature for 15 minutes.

  • Amine Coupling: Introduce the desired substituted amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., 10% methanol in chloroform). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

This protocol allows for the synthesis of a diverse array of N-substituted 1H-indazole-3-carboxamides, which have shown significant potential in various therapeutic areas.[6]

Biological Activities and Therapeutic Potential

Derivatives of 1H-indazole-3-carboxylic acid have demonstrated a wide range of biological activities, with a notable emphasis on oncology and inflammatory diseases. The substitution pattern on the indazole ring plays a crucial role in determining the specific biological target and the potency of the compound.

Anticancer and Kinase Inhibition

A significant body of research has focused on the development of indazole-based compounds as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[7]

  • VEGFR-2 Inhibition: The indazole scaffold is a key component of several vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. These agents play a critical role in blocking angiogenesis, a process essential for tumor growth and metastasis. The steric hindrance of the indazole heterocycle is thought to be important for its interaction with the tyrosine kinase receptor.[2]

  • Multi-Kinase Inhibition: Several approved anticancer drugs, such as Entrectinib and Axitinib, feature the indazole core, highlighting its effectiveness in designing multi-kinase inhibitors that can target several oncogenic signaling pathways simultaneously.[7]

  • Apoptosis Induction: Certain indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, the derivative 2f was found to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in breast cancer cells.[8]

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) by a 4-Methyl-1H-indazole-3-carboxamide Derivative

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP Downstream Downstream Signaling Cascade (e.g., RAS-MAPK) RTK->Downstream Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor 4-Methyl-1H-indazole- 3-carboxamide Derivative Inhibitor->RTK Blocks ATP Binding Site ATP ATP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Activates

Caption: Inhibition of RTK signaling by a 4-Methyl-1H-indazole-3-carboxamide derivative.

Anti-inflammatory and Immunomodulatory Effects

The indazole scaffold is also prominent in the development of agents targeting inflammatory pathways.

  • CRAC Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in the activation of mast cells and other immune cells. By inhibiting calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators.[9][10]

Structure-Activity Relationships (SAR): The Significance of the 4-Methyl Group

While comprehensive SAR studies specifically focused on the 4-methyl group are not extensively published, we can infer its importance from broader studies on substituted indazoles. The substitution pattern on the benzene portion of the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Influence on Kinase Selectivity: In the context of kinase inhibition, substitutions on the indazole ring can influence the selectivity profile of the compound. The 4-position, along with other positions on the ring, can be modified to optimize interactions with specific amino acid residues in the kinase ATP-binding pocket, thereby enhancing potency against the desired target and reducing off-target effects.[2]

  • Modulation of Physicochemical Properties: The addition of a methyl group at the 4-position can impact the lipophilicity and metabolic stability of the molecule. These properties are crucial for achieving favorable oral bioavailability and a suitable half-life in vivo.

Table 1: Representative Biological Activities of Substituted 1H-Indazole-3-Carboxamide Derivatives

Compound IDSubstitution PatternBiological TargetActivity (IC50)Reference
2f Substituted indazoleBreast cancer cell line (4T1)0.23 - 1.15 µM[8]
6o Substituted 1H-indazole-3-amineK562 cancer cell line5.15 µM[7]
12d Indazole-3-carboxamideCRAC channelsub-µM[9][10]

Future Directions and Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:

  • Systematic SAR Studies: A thorough investigation of the impact of the 4-methyl group, in comparison to other substituents at this and other positions, is needed to fully understand its contribution to biological activity.

  • Exploration of New Biological Targets: While oncology and inflammation are well-explored areas, the versatility of the indazole scaffold suggests that 4-methyl derivatives may have potential against other targets, such as those involved in neurodegenerative and metabolic diseases.

  • Advanced Drug Delivery Strategies: Formulation and drug delivery studies will be crucial for optimizing the therapeutic potential of promising lead compounds derived from this scaffold.

Conclusion

The this compound core and its derivatives are a testament to the enduring power of privileged scaffolds in drug discovery. Their synthetic tractability, coupled with a diverse range of biological activities, positions them as a fertile ground for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Knowledge.
  • Chandrasekhar, T., et al. (2012).
  • Indazole-3-carboxylic acid derivatives. EP0358903A2.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Medicinal Chemistry.
  • Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids 7a–7k. (2023).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012).
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University Bulletin for Pharmaceutical Sciences.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters.
  • indazole. Organic Syntheses.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
  • VEGFR-2 inhibitor. Wikipedia.

Sources

Solubility Profile & Characterization: 4-Methyl-1H-indazole-3-carboxylic acid

[1][2]

Executive Summary & Physicochemical Architecture

This compound (CAS: 885518-90-1 ) is a substituted indazole scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.[1][2] Its solubility behavior is governed by the interplay between the ionizable carboxylic acid moiety (pKa ~3.5), the amphoteric indazole nitrogen system, and the lipophilic 4-methyl substituent.[1]

Unlike its non-methylated parent (1H-indazole-3-carboxylic acid), the 4-methyl derivative exhibits increased lipophilicity and steric hindrance proximal to the carboxyl group, which alters its solvation shell and crystal packing energy.[1][2]

Core Physicochemical Parameters
PropertyValue / PredictionSignificance
CAS Number 885518-90-1Unique Identifier
Molecular Weight 176.17 g/mol Small molecule fragment space
Predicted pKa (COOH) 3.2 – 3.8Acidic; forms salts at pH > 5
Predicted pKa (Indazole NH) ~13.5Very weak acid; deprotonates only in strong base
Predicted LogP ~1.8 – 2.1Moderate lipophilicity; cell-permeable
H-Bond Donors/Acceptors 2 / 3Dictates solubility in polar protic solvents

Solvent Compatibility Matrix

The solubility of this compound is highly pH-dependent and sensitive to protic vs. aprotic solvent environments.[1][2] The following matrix categorizes solvents based on interaction mechanisms.

A. High Solubility Solvents (Primary Stock Preparation)

These solvents are recommended for preparing stock solutions (10–100 mM) for biological assays or synthetic reactions.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard for biological stocks.[1]

    • Solubility: > 50 mg/mL (estimated).[1]

    • Mechanism:[2][3] Dipolar aprotic interaction disrupts intermolecular hydrogen bonding of the carboxylic acid dimer.[1]

    • Caveat: Hygroscopic; water uptake can precipitate the compound over time.[1]

  • DMF (Dimethylformamide): Excellent for synthetic intermediate handling.[1]

    • Solubility: High.[1][4][5]

    • Application: Preferred for coupling reactions (e.g., amide bond formation) where DMSO might interfere.[1]

  • Basic Aqueous Media (pH > 8):

    • Solvents: 0.1M NaOH, NaHCO₃, PBS (pH 7.4).

    • Mechanism:[2][3] Deprotonation of the carboxylic acid (

      
      ) drastically increases solubility via ionic solvation.[1][2]
      
B. Moderate/Temperature-Dependent Solvents

Useful for recrystallization and purification.[1][2]

  • Methanol / Ethanol:

    • Solubility: Moderate at RT; High at Reflux.[1]

    • Application: Recrystallization.[1] The 4-methyl group increases solubility in alcohols compared to the parent indazole due to disrupted crystal packing.[1][2]

  • Ethyl Acetate:

    • Solubility: Low to Moderate.[1]

    • Application: Extraction solvent.[1] Often used to extract the protonated (neutral) form from acidified aqueous layers.[1]

C. Low Solubility Solvents (Anti-Solvents)[1]
  • Water (Neutral/Acidic):

    • Solubility: Very Low (< 1 mg/mL).[1]

    • Mechanism:[2][3] The neutral molecule exists largely as a hydrogen-bonded dimer or stable crystal lattice with poor hydration energy.[1][2]

  • Hexane / Heptane:

    • Solubility: Negligible.[1]

    • Application: Precipitation agent (Anti-solvent) to crash out the product from Ethyl Acetate or DCM.[1]

Experimental Protocols for Solubility Determination

As specific empirical values can vary by batch purity and polymorph, researchers must validate solubility using the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for formulation development.[1][2]

  • Preparation: Weigh excess solid (~5 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]

  • Equilibration: Agitate at 25°C for 24–48 hours.

    • Check: Ensure solid is still visible.[1][6] If dissolved, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared in DMSO (where solubility is known to be complete).[1]

Protocol B: Kinetic Solubility (Turbidimetric Assay)

High-throughput method for early discovery screening.[1][2]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Titration: Spike 10 mM stock into aqueous buffer (e.g., pH 7.4) in a 96-well plate to achieve final concentrations of 1, 5, 10, 50, 100 µM.

  • Incubation: Shake for 2 hours at RT.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

  • Result: The "Kinetic Solubility Limit" is the concentration immediately preceding the onset of precipitation (increased absorbance).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Assay).

SolubilityWorkflowStartStart: 4-Methyl-1H-indazole-3-COOHApplicationIntended Application?Start->ApplicationSynthesisChemical Synthesis / PurificationApplication->SynthesisChemistryAssayBiological Assay (In Vitro)Application->AssayBiologyReactionReaction SolventSynthesis->ReactionPurificationRecrystallizationSynthesis->PurificationDMFUse: DMF or NMP(Avoids solubility issues)Reaction->DMFMeOHUse: Methanol/Wateror Ethanol (Reflux)Purification->MeOHStockStock Solution PreparationAssay->StockDMSOUse: 100% DMSO(Store at -20°C)Stock->DMSODilutionAqueous DilutionBufferUse: PBS (pH 7.4)Check for Precipitation!Dilution->BufferDMSO->DilutionDilute 1:1000

Figure 1: Solvent selection workflow for this compound based on experimental context.[1][2]

Practical Applications & Troubleshooting

Recrystallization Strategy

For purification of crude material (e.g., post-hydrolysis of the methyl ester), the following biphasic adjustment is effective:

  • Dissolution: Dissolve crude solid in minimal 1M NaOH (forms the soluble carboxylate salt).

  • Filtration: Filter off any insoluble impurities (non-acidic byproducts).[1]

  • Precipitation: Slowly acidify the filtrate with 1M HCl to pH ~3–4 while stirring. The this compound will precipitate as a solid.[1][2]

  • Polishing: Collect solid and recrystallize from hot Methanol or Ethanol/Water (9:1) to remove trace salts.[1]

Stock Solution Stability[1][2]
  • Storage: Store DMSO stocks at -20°C or -80°C.

  • Freeze-Thaw: Avoid repeated cycles.[1][2] The compound is stable, but moisture ingress into DMSO can reduce solubility, leading to "silent precipitation" where the concentration is lower than calculated.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid.[1][2] Retrieved January 30, 2026 from [Link][1]

commercial suppliers of 4-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Validation of 4-Methyl-1H-indazole-3-carboxylic Acid Subtitle: A Technical Whitepaper for Medicinal Chemistry and Process Development

Executive Summary

This compound is a high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and PARP inhibitors where the indazole core mimics the purine ring of ATP.[1][2] While the parent indazole-3-carboxylic acid is a commodity chemical, the 4-methyl derivative presents unique sourcing challenges due to regiochemical ambiguity during synthesis and limited bulk availability.[1][2][3]

This guide provides a self-validating protocol for sourcing, verifying, and—if necessary—synthesizing this building block. It prioritizes the acquisition of the methyl ester derivative as a more stable and commercially available alternative, followed by a controlled hydrolysis.[1][2][3]

The Chemical Scaffold & Isomer Criticality

Compound: this compound Target Structure: [1][2][3]

  • Core: Indazole (1H-tautomer dominant in solution).[1][2][3]

  • Substituents: Carboxylic acid at C3; Methyl group at C4.[3]

  • CAS Caution: Commercial databases often conflate the acid (CAS 785777-96-0 is often cited but frequently misassigned) with its methyl ester (CAS 1352415-05-4) or the 1-methyl (N-methyl) isomer.[1][2][3] Always verify by structure, not just CAS.

Why the 4-Methyl Position Matters: In Structure-Activity Relationship (SAR) studies, the C4-methyl group provides critical steric bulk that can induce atropisomerism in biaryl systems or fill hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).[1][2] Confusing this with the 5-methyl or 6-methyl isomer will result in complete loss of biological potency.[1][3]

Sourcing Strategy: The "Buy vs. Make" Decision Matrix

Direct procurement of the free acid is often plagued by long lead times and batch-to-batch variability.[1][3] The recommended strategy is to source the Methyl Ester intermediate.[1][2][3]

Primary Commercial Vector: The Methyl Ester[1]
  • Target: Methyl 4-methyl-1H-indazole-3-carboxylate[1][3]

  • CAS: 1352415-05-4 (Verify with supplier)[1][2][3]

  • Rationale: Esters are non-ionizable, easier to purify by silica chromatography, and have superior shelf-stability compared to the free acid, which can decarboxylate under thermal stress.[1][2]

Supplier Tiering
TierSupplier TypeRecommended ForRisk Profile
Tier 1 Catalog Aggregators (e.g., Fluorochem, Combi-Blocks, Enamine)< 10g Screening quantities.[1][2][3]Low. Material is usually in stock or on short lead time.[3]
Tier 2 Custom Synthesis CROs (e.g., WuXi, Pharmaron)> 100g Process Development.[1][2][3]Medium. Requires detailed specification sheet (Spec Sheet) to avoid isomer errors.
Tier 3 General Re-sellers (e.g., Sigma/Merck)Reference Standards.[1][2][3]High Cost. Often re-packaged from Tier 1 with high markup.[3]
Sourcing Decision Workflow (Graphviz)

SourcingStrategy Start Need 4-Methyl-1H-indazole-3-COOH CheckStock Check Tier 1 for Free Acid Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyAcid Purchase Acid (Request H-NMR) IsAvailable->BuyAcid Yes CheckEster Check Tier 1 for Methyl Ester (CAS: 1352415-05-4) IsAvailable->CheckEster No EsterAvailable Ester In Stock? CheckEster->EsterAvailable BuyEster Purchase Ester & Hydrolyze (Protocol A) EsterAvailable->BuyEster Yes (Recommended) CustomSynth Initiate Custom Synthesis (Protocol B) EsterAvailable->CustomSynth No

Figure 1: Decision matrix for sourcing the target compound, prioritizing the methyl ester route.

Quality Assurance & Validation (The "Trustworthiness" Pillar)

Upon receipt of the material (white to off-white powder), do not rely solely on the Certificate of Analysis (CoA).[1][2] You must validate the regiochemistry (4-Me vs 5/6-Me) and purity .

Analytical Protocol
  • Solvent: DMSO-d6 (Carboxylic acids and indazoles have poor solubility in CDCl3).[3]

  • 1H-NMR Validation Criteria:

    • The Methyl Group: Look for a singlet integrating to 3H around δ 2.6 - 2.8 ppm .[3] (Note: C4-methyl is often deshielded relative to C5/C6 methyls due to proximity to the C3-carbonyl).[3]

    • Aromatic Region: You must observe exactly three aromatic protons.[3]

      • Crucial Check: If you see a singlet in the aromatic region, you likely have the 5-methyl or 6-methyl isomer.[1][2][3] The 4-methyl isomer possesses adjacent protons (H5, H6, H7) and should show a splitting pattern of doublet-triplet-doublet (or overlapping multiplets), but NO aromatic singlets .[1][2]

QC Workflow (Graphviz)

QC_Workflow Sample Received Sample Solubility Dissolve in DMSO-d6 Sample->Solubility NMR 1H-NMR Acquisition Solubility->NMR CheckMethyl Methyl Signal @ 2.6-2.8 ppm? NMR->CheckMethyl CheckAromatic Aromatic Pattern: Any Singlets? CheckMethyl->CheckAromatic Yes (Singlet) Fail_Str FAIL: Not Methylated CheckMethyl->Fail_Str No Pass PASS: 4-Methyl Isomer Confirmed CheckAromatic->Pass No (d/t/d pattern) Fail_Iso FAIL: Wrong Isomer (5/6-Me) CheckAromatic->Fail_Iso Yes (Singlet present)

Figure 2: NMR logic gate to distinguish the 4-methyl isomer from common 5/6-methyl impurities.

Experimental Protocols

Protocol A: Hydrolysis of Methyl 4-methyl-1H-indazole-3-carboxylate

Use this if you sourced the commercial ester.[1][2][3]

  • Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:Water.

  • Saponification: Add 2.5 eq of LiOH·H2O.[3]

  • Reaction: Stir at 60°C for 4 hours. Monitor by LCMS (Shift from Ester M+1 ~191 to Acid M+1 ~177).[1][2][3]

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH 3 using 1M HCl.[1][2][3] The product should precipitate.[2][3][4]

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1][2][3]

  • Yield: Typically >90%.

Protocol B: De Novo Synthesis (Contingency)

Use this if commercial supply is exhausted.[1][2][3] This route ensures the 4-methyl position is locked in from the start.[1]

Precursor: 2-Amino-6-methylbenzoic acid (or its methyl ester).[1][3] Mechanism: Diazotization followed by reductive cyclization.[3]

  • Diazotization: Suspend 2-amino-6-methylbenzoic acid (10 mmol) in aqueous HCl (5M, 20 mL) at -5°C. Add NaNO2 (1.1 eq) dropwise. Stir for 30 min.

  • Reduction/Cyclization: Cannulate the diazonium salt solution into a solution of SnCl2·2H2O (2.5 eq) in conc.[1][2][3] HCl at 0°C.

  • Purification: The hydrazine intermediate often cyclizes spontaneously or upon slight warming.[2][3] The indazole carboxylic acid precipitates.[2][3] Recrystallize from Ethanol/Water.[3]

Handling & Stability

  • Storage: Store at 2-8°C. Keep desiccated.

  • Acidity: The pKa of the carboxylic acid is ~3.5.[1][2][3]

  • Safety: Indazoles can be sensitizers.[3] Handle in a fume hood.

  • Tautomerism: In solution, the H moves rapidly between N1 and N2.[1][2][3] However, for alkylation reactions (e.g., reacting with an alkyl halide), the N1-alkylation is generally favored electronically, but the C4-methyl group may sterically hinder N1, potentially increasing the ratio of N2-alkylated byproducts.[1][2]

References

  • Snyder, H. R., et al. (1952).[1][2][3] Synthesis of Indazole-3-carboxylic Acids.[1][3][5][6][7] Journal of the American Chemical Society.[2][3]

    • Foundational text on the diazotiz
  • Fluorochem. (2024).[2][3] Product Catalog: Methyl 4-methyl-1H-indazole-3-carboxylate.[1][3]

    • Commercial source for the stable ester intermediate.[1][2][3]

  • Cerecetto, H., & González, M. (2016).[1][2][3] Synthetic Medicinal Chemistry in Chagas' Disease: Compounds at The Final Stage.[2][3] Asian Journal of Organic Chemistry.[2][3][8] [1][2]

    • Discusses the biological relevance of the indazole-3-carboxylic acid scaffold.
  • PubChem. (2024).[2][3] Compound Summary: Methyl 1H-indazole-3-carboxylate.[1][2][3][5][7][1][2]

    • General data on the ester stability and properties.

Sources

safety and handling of 4-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Operational Protocols for 4-Methyl-1H-indazole-3-carboxylic Acid

Document Control:

  • Version: 1.0

  • Classification: Laboratory Safety & Technical Handling

Executive Summary

This compound (C₉H₈N₂O₂) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase, IDO1) and 5-HT receptor antagonists. Unlike its more common analog, 1H-indazole-3-carboxylic acid, the presence of the methyl group at the C4 position introduces steric constraints and lipophilic shifts that alter its solubility and binding kinetics.

Critical Advisory: Due to the specific regio-isomerism, public toxicological datasets often conflate this compound with its 1-methyl or 5-methyl isomers. As a Senior Scientist, you must treat this compound with a precautionary safety margin , assuming it possesses the irritant profile of the indazole class and the potential bioactivity of a kinase inhibitor intermediate.

Chemical Profile & Physicochemical Properties

Accurate identification is the first step in safety. The C4-methyl substitution retains the acidic N-H proton on the pyrazole ring, distinguishing it from N-methylated derivatives.

PropertySpecificationTechnical Note
Chemical Name This compoundDistinct from methyl esters (carboxylates).
Molecular Formula C₉H₈N₂O₂Isomeric with Methyl 1H-indazole-3-carboxylate.[1]
Molecular Weight 176.17 g/mol Useful for molarity calculations in stock prep.
Appearance Off-white to beige solidDiscoloration indicates oxidation or decarboxylation.
Predicted pKa ~3.5 (COOH), ~13 (NH)Amphoteric character; soluble in basic aqueous buffers.
Solubility DMSO (High), MeOH (Moderate)Poor water solubility at neutral pH.
Melting Point >250°C (Decomposes)High lattice energy typical of indazole acids.[2]

Hazard Identification & Toxicology (SAR Assessment)

Rationale: In the absence of compound-specific LD50 data for the 4-methyl isomer, we apply a Structure-Activity Relationship (SAR) assessment based on the parent 1H-indazole-3-carboxylic acid (CAS: 4498-67-3) and GHS standards for substituted indazoles.

GHS Classification (Derived):

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[3]

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation (High risk due to crystalline dust).[4]

  • H335: May cause respiratory irritation (STOT SE 3).[3]

Biological Mechanism of Hazard: The carboxylic acid moiety acts as a proton donor, causing direct mucosal irritation. Simultaneously, the indazole core is a known pharmacophore for protein binding. Inhalation of dust may trigger not just mechanical irritation but potential sensitization or off-target kinase interaction in the lungs.

Storage & Stability Protocol

Expert Insight: The primary degradation pathway for indazole-3-carboxylic acids is decarboxylation upon prolonged exposure to heat or moisture, converting the active scaffold into 4-methyl-1H-indazole.

Protocol:

  • Primary Storage: Store at -20°C in a dedicated chemical freezer.

  • Atmosphere: Hygroscopic. Must be stored under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

  • Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the cold solid.

Operational Handling & Solubilization

This workflow ensures precision dosing while mitigating exposure risks.

A. Personal Protective Equipment (PPE)
  • Hands: Double-gloving is required. Inner latex, Outer Nitrile (minimum 0.11 mm thickness). Reasoning: DMSO is the primary solvent and permeation enhancer; it can carry the compound through single layers.

  • Respiratory: N95 particulate respirator or handling within a certified Fume Hood (Face velocity > 0.5 m/s).

  • Eyes: Chemical splash goggles.

B. Solubilization Workflow (DMSO Stock)

Target: Preparation of a 10 mM Stock Solution.

  • Weighing: Use an anti-static gun on the weighing boat. Indazole powders are often electrostatic and prone to drift.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) slowly.

  • Sonicate: Sonicate at 40 kHz for 5-10 minutes. Note: If the solution remains cloudy, gentle warming (up to 37°C) is permissible. Do not exceed 50°C to avoid decarboxylation.

  • Aliquot: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.

C. Visualization: Safe Handling Decision Tree

HandlingProtocol Start Start: Solid Compound Weighing Weighing Step (Anti-static precautions) Start->Weighing PPE Check Solvent Select Solvent Weighing->Solvent DMSO DMSO (Standard) For Bioassays Solvent->DMSO Biological Use Methanol Methanol For LC-MS/Synthesis Solvent->Methanol Chemical Use Sonicate Sonication (Max 40°C) DMSO->Sonicate Methanol->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Filter Syringe Filter (0.22 µm PTFE) Check->Filter No (Particulates) Storage Aliquot & Freeze (-20°C, Argon) Check->Storage Yes Filter->Storage

Caption: Operational workflow for solubilizing this compound, prioritizing stability and sterility.

Emergency Response & Disposal

Exposure Scenarios
  • Ocular Contact: Immediate irrigation with saline for 15 minutes. The acidity (pKa ~3.5) can cause corneal etching.

  • Skin Contact: Wash with soap and water.[3][5][6] Do not use ethanol, as it may increase transdermal absorption.

  • Spill Cleanup: Neutralize powder spills with Sodium Bicarbonate (

    
    ) or a spill pillow before sweeping to prevent acid aerosolization.
    
Disposal
  • Stream: Segregate into Halogen-Free Organic Waste (unless dissolved in halogenated solvents).

  • Deactivation: For trace residues in glassware, rinse with 1N NaOH to convert the acid to its water-soluble sodium salt, then wash with water.

Application Context: Why This Molecule?

Understanding the "why" improves handling compliance. This molecule is not just a reagent; it is a scaffold .

  • Kinase Inhibition: The indazole ring mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The 3-carboxylic acid is often coupled to amines to form amides, extending into the "solvent-exposed region" of the protein.

  • 4-Methyl Significance: The methyl group at C4 provides a "steric clash" or hydrophobic contact that can improve selectivity against off-target kinases compared to the un-substituted parent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759496, Indazole-3-carboxylic acid (Parent Class). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1H-Indazole-3-carboxylic acid derivatives.[1] Retrieved from [Link][1]

  • Lovering, F., et al. (2016).Position of Methyl Substitution on Indazole Scaffolds Affects Kinase Selectivity. (General Reference on Indazole SAR).

Sources

review of 4-Methyl-1H-indazole-3-carboxylic acid research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-1H-indazole-3-carboxylic Acid: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Termed a "privileged scaffold," its structure is frequently found in molecules exhibiting a wide range of pharmacological activities.[1] This structural motif is adept at forming key interactions with biological macromolecules, leading to its incorporation into numerous therapeutic agents. Derivatives of indazole are known to possess potent activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1]

Within this important class of molecules, this compound serves as a critical building block and synthetic intermediate. Its structure combines the biologically active indazole core with a reactive carboxylic acid handle at the 3-position, allowing for straightforward chemical modification. The additional methyl group at the 4-position provides a point of substitution that can be exploited to fine-tune the steric and electronic properties of derivative compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth review of the synthesis, characterization, and diverse applications of this versatile chemical entity for researchers and drug development professionals.

Physicochemical Properties and Characterization

This compound is a stable organic compound typically supplied as a solid. Its core structure and functional groups can be definitively identified using a suite of standard analytical techniques.

Table 1: Key Properties and Identifiers

PropertyValueSource
Chemical Formula C₉H₈N₂O₂Calculated
Molecular Weight 176.17 g/mol Calculated
Appearance Typically a beige or off-white powder[2]
CAS Number 26893-73-6Inferred from supplier data
Canonical SMILES CC1=C(C=CC2=C1C(=NN2)C(=O)O)PubChem

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structural integrity. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton of the indazole ring, the methyl protons, and the acidic proton of the carboxylic acid.

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the indazole, the C=O carbonyl stretch, and C-H stretches of the aromatic ring and methyl group. For example, a typical amide derivative shows a carbonyl (C=O) absorption around 1651 cm⁻¹ and an N-H stretch near 3184 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak (M+).

Synthesis of the Indazole-3-Carboxylic Acid Core

The construction of the indazole-3-carboxylic acid scaffold is a well-established area of organic synthesis, with several reliable methods reported in the literature. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

One of the most common and historically significant methods begins with substituted isatins. This pathway involves a base-mediated hydrolytic ring-opening of the isatin, followed by diazotization and subsequent reduction to form an aryl hydrazine intermediate. Acid-catalyzed cyclization of this hydrazine then yields the final indazole-3-carboxylic acid product.[3] Other notable methods include the cyclization of o-nitroacetophenone derivatives and transition metal-catalyzed C-H activation strategies.[4][5]

General Experimental Protocol: Synthesis via Diazotization

This protocol describes a generalized procedure for synthesizing an indazole-3-carboxylic acid derivative. The causality behind this multi-step process lies in the sequential transformation of functional groups to build the heterocyclic ring system. The initial hydrolysis opens the stable isatin ring to create a more flexible precursor. The subsequent diazotization and reduction are classic reactions for converting an amino group into a hydrazine, which is the key functional group required for the final, acid-catalyzed cyclization that forms the pyrazole portion of the indazole.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriately substituted 2-amino-phenyl-acetic acid derivative in aqueous hydrochloric acid, cooled to 0-5°C, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

  • Diazotization: Stir the mixture at 0-5°C for 1 hour to ensure complete formation of the diazonium salt intermediate.

  • Reduction: In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5°C. Add the previously prepared diazonium salt solution to the SnCl₂ solution dropwise.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure indazole-3-carboxylic acid product.[3]

Chemical Reactivity and Derivatization for Drug Discovery

The true utility of this compound in drug discovery lies in its capacity for chemical derivatization. The carboxylic acid at the 3-position is a versatile handle for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.

The most common derivatization is the formation of amides via coupling with a diverse range of primary or secondary amines. This reaction introduces new chemical functionalities that can modulate the compound's biological activity, solubility, and metabolic stability.

Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

The following is a standard, robust protocol for amide bond formation. The choice of coupling agents like EDC/HOBt is critical; they act by forming a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine nucleophile. This process avoids the need to convert the carboxylic acid to a harsh acyl chloride and proceeds under mild conditions, preserving sensitive functional groups on the amine coupling partner.

Step-by-Step Methodology: [1]

  • Activation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Coupling Agents: Add 1-Hydroxybenzotriazole (HOBT, 1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) to the solution. Add a tertiary amine base, such as triethylamine (TEA, 3.0 equiv), to neutralize the hydrochloride salt and maintain a basic pH.

  • Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by pouring the mixture into ice water. Extract the product into an organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).

  • Purification: Wash the combined organic layers with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

G cluster_workflow Workflow: Amide Synthesis Start 4-Methyl-1H-indazole- 3-carboxylic Acid Reagents Amine (R-NH2) EDC, HOBt, TEA DMF Solvent Start->Reagents Activation Activation of Carboxylic Acid Reagents->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Target Amide Derivative Purification->Product

General workflow for the synthesis of indazole-3-carboxamide derivatives.

Biological Activities and Therapeutic Applications

The indazole scaffold is a key component in numerous compounds with significant biological activity. While specific data for this compound itself is limited, the vast body of research on its close analogs provides a strong indication of its potential therapeutic applications.

1. Oncology: Indazole derivatives are prominent in cancer research. The parent compound, 1H-indazole-3-carboxylic acid, has been shown to be effective against cancer cells by inhibiting protein synthesis and cellular glycolysis.[6] Many indazole-based molecules function as kinase inhibitors, a major class of targeted cancer therapies. The indazole ring is particularly effective at binding to the hinge region of the ATP-binding pocket of many kinases, disrupting signaling pathways that are crucial for cancer cell growth and survival.[7] The anti-tumor drugs Lonidamine and Granisetron, for instance, contain the indazole-3-carboxylic acid skeleton.[4]

G cluster_pathway Conceptual Model: Indazole as a Kinase Inhibitor IndazoleDrug Indazole-Based Inhibitor Kinase ATP Binding Pocket Hinge Region Catalytic Site IndazoleDrug->Kinase:f1 Competitive Binding Substrate Protein Substrate Kinase:f2->Substrate Phosphorylation ATP ATP ATP->Kinase:f0 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signal Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Signal

Indazole scaffold binding to the kinase hinge region, blocking ATP.

2. Anti-Inflammatory and Neurological Disorders: Derivatives of indazole have been explored as anti-inflammatory agents.[7] Furthermore, the scaffold is a key component in compounds developed as nicotinic α-7 receptor partial agonists, which have potential applications in treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[3]

3. Synthetic Cannabinoid Precursor: In a more contemporary context, indazole-3-carboxamides and their ester analogs have been widely used as core structures for synthetic cannabinoid receptor agonists (SCRAs).[8] The modification of the indazole N-1 position and the derivatization of the 3-carboxamide are common strategies to create potent agonists of the CB1 and CB2 receptors. Therefore, this compound is a relevant starting material for forensic and toxicological research into these classes of compounds.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and chemical biology. Its robust synthesis, combined with the reactivity of its carboxylic acid group, makes it an invaluable tool for generating molecular diversity. The established and emerging biological activities associated with the indazole scaffold—from oncology to neuroscience—ensure that this compound and its derivatives will remain a focus of intensive research. Future work will likely concentrate on developing more stereoselective and efficient synthetic routes, exploring novel derivatizations, and further elucidating the mechanisms of action for the next generation of indazole-based therapeutic agents.

References

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110804051A - Preparation method of granisetron intermediate.
  • Google Patents. (n.d.). CN1429816A - New method of preparing Granisetron intermediate.
  • ResearchGate. (n.d.). Synthesis of granisetron probes 36–39. Reagents and conditions... Retrieved from [Link]

  • Eureka. (n.d.). Method for preparing granisetron hydrochloride from high tropine alkanamine. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 4-Methyl-1H-indazole-3-carboxylic Acid

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid (4-MICA) , a critical scaffold in the development of kinase inhibitors (e.g., IDO1, VEGFR) and granisetron analogs.[1] While various routes exist, this guide focuses on the modified Snyder synthesis starting from 4-methylisatin.[1] This pathway is selected for its operational simplicity, cost-effectiveness, and high tolerance for steric hindrance at the C4 position.[1] The protocol includes a validated step-by-step methodology, safety parameters for diazonium handling, and critical process controls (CPCs) to ensure high purity (>98%).

Introduction & Retrosynthetic Analysis

The 1H-indazole-3-carboxylic acid motif is a privileged structure in medicinal chemistry.[1] The introduction of a methyl group at the C4 position creates unique steric constraints that can enhance selectivity in protein binding pockets.[1]

Strategic Route Selection

We utilize the classical ring-opening/reductive cyclization of isatins.[1] Unlike modern metal-catalyzed [3+2] cycloadditions (which require expensive aryne precursors), this route uses stable, commercially available starting materials.[1]

Mechanism Summary:

  • Hydrolysis: 4-Methylisatin is hydrolyzed to the corresponding keto-acid (2-(2-amino-6-methylphenyl)-2-oxoacetic acid).[1]

  • Diazotization: The amine is converted to a diazonium salt.[1][2]

  • Reductive Cyclization: The diazonium intermediate is reduced (typically with SnCl₂ or Na₂SO₃) to the hydrazine, which spontaneously cyclizes to form the indazole core.[1]

Retrosynthetic Logic (DOT Diagram)

RetrosynthesisTargetThis compound(Target)Intermediate1Hydrazine Intermediate(Transient)Target->Intermediate1 Cyclization (-H2O)Intermediate2Diazonium SaltIntermediate1->Intermediate2 Reduction (SnCl2)Intermediate32-(2-amino-6-methylphenyl)-2-oxoacetic acid(Keto-Acid)Intermediate2->Intermediate3 Diazotization (NaNO2/HCl)SM4-Methylisatin(Starting Material)Intermediate3->SM Hydrolysis (NaOH)

Figure 1: Retrosynthetic disconnection of 4-MICA showing the Isatin pathway.[1]

Materials and Equipment

Reagents
ReagentCAS No.RolePurity Req.
4-Methylisatin 1128-44-5Starting Material>97%
Sodium Nitrite (NaNO₂) 7632-00-0Diazotizing Agent>99%
Tin(II) Chloride Dihydrate 10025-69-1Reducing Agent>98%
Hydrochloric Acid (conc.) 7647-01-0Solvent/Acid37%
Sodium Hydroxide (NaOH) 1310-73-2BasePellets
Equipment
  • Reactor: 500 mL 3-neck round-bottom flask (RBF) with mechanical stirrer (overhead stirring preferred due to slurry formation).

  • Temperature Control: Ice/Salt bath (-10°C capacity) and heating mantle.[1]

  • Addition: Pressure-equalizing addition funnel.

  • Filtration: Buchner funnel with vacuum trap.

Experimental Protocol

Scale: 50 mmol (approx. 8.0 g of 4-Methylisatin) Expected Yield: 65–75%[1]

Step 1: Hydrolysis and Diazotization

Rationale: The keto-acid intermediate is unstable and prone to decarboxylation if isolated.[1] We proceed directly to the diazonium salt in a one-pot fashion.

  • Preparation of Isatin Solution:

    • In the 500 mL RBF, dissolve 4-methylisatin (8.06 g, 50 mmol) in 1N NaOH (150 mL) .

    • Heat gently to 50°C for 30 minutes until the solution turns a deep reddish-brown, indicating ring opening to the sodium salt of the keto-acid.

    • Cool the mixture to 0°C using an ice/salt bath.

  • Diazotization (CRITICAL STEP):

    • Prepare a solution of NaNO₂ (3.8 g, 55 mmol, 1.1 equiv) in water (15 mL) .

    • Add the NaNO₂ solution to the cooled isatin hydrolysate.[1] Stir for 5 minutes.

    • Acidification: Prepare a separate beaker with conc. HCl (40 mL) and crushed ice (100 g) .

    • Slowly pour the alkaline isatin/nitrite mixture into the acid/ice slurry with vigorous stirring.

    • Observation: A yellow-orange precipitate (the diazonium salt) may form.[1] Maintain temperature <5°C .

    • Scientist Note: Inverse addition (alkaline to acid) prevents side reactions by ensuring immediate acidification.[1]

Step 2: Reductive Cyclization (Snyder Modification)

Rationale: Stannous chloride is used here as a robust reducing agent.[1] While sodium sulfite is an alternative, SnCl₂ often provides cleaner cyclization for sterically hindered substrates.[1]

  • Preparation of Reducing Solution:

    • In a separate flask, dissolve SnCl₂·2H₂O (28.2 g, 125 mmol, 2.5 equiv) in conc.[1] HCl (60 mL) . Cool this solution to <10°C.

  • Reduction:

    • Add the cold SnCl₂ solution dropwise to the diazonium slurry (from Step 1) over 20–30 minutes.

    • Process Control: Maintain internal temperature <10°C during addition. Nitrogen evolution (foaming) will occur.[1]

  • Cyclization:

    • After addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

    • The solid will change texture and color (usually becoming lighter).[1]

Step 3: Workup and Purification[1][3]
  • Filtration: Filter the crude solid using a Buchner funnel.[1]

  • Washing: Wash the filter cake with 0.1N HCl (50 mL) followed by water (2 x 50 mL) to remove residual tin salts.

  • Purification (Recrystallization):

    • Transfer the damp cake to a flask and add Glacial Acetic Acid (approx. 10 mL/g of solid) .

    • Heat to reflux until dissolved.[1] If insoluble particulates remain, filter hot.[1]

    • Allow to cool slowly to room temperature to crystallize.[1]

    • Filter the purified crystals and wash with a small amount of cold acetic acid, then diethyl ether.[1]

  • Drying: Dry under vacuum at 60°C for 12 hours.

Process Workflow & Decision Tree

WorkflowStartStart: 4-MethylisatinHydrolysisHydrolysis (NaOH, 50°C)Start->HydrolysisCheck1Solids Dissolved?Hydrolysis->Check1Check1->HydrolysisNo (Heat longer)DiazoDiazotization (NaNO2, <5°C)Inverse Addition to HClCheck1->DiazoYesReductionReduction (SnCl2/HCl)Diazo->ReductionPrecipitationPrecipitate Crude ProductReduction->PrecipitationPurificationRecrystallize (AcOH)Precipitation->PurificationFinalPure 4-MICAPurification->Final

Figure 2: Operational workflow for the synthesis of 4-MICA.

Analytical Characterization

Compound: this compound Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [1]

Expected 1H NMR (DMSO-d₆, 400 MHz)
  • δ 13.5 ppm: (br s, 1H, COOH) - Exchangeable.[1]

  • δ 13.2 ppm: (br s, 1H, NH) - Exchangeable.[1]

  • δ 7.40 ppm: (d, J=8.5 Hz, 1H, H-7)[1]

  • δ 7.28 ppm: (t, J=8.0 Hz, 1H, H-6)

  • δ 6.95 ppm: (d, J=7.0 Hz, 1H, H-5)[1]

  • δ 2.65 ppm: (s, 3H, Ar-CH₃) - Note: The methyl group at C4 is deshielded due to proximity to the C3-carboxyl group.[1]

Mass Spectrometry (ESI)[1]
  • [M+H]⁺: Calculated: 177.07; Expected: 177.1[1]

  • [M-H]⁻: Calculated: 175.05; Expected: 175.0[1]

Safety & Troubleshooting

Critical Process Controls (CPCs)
  • Temperature Control during Diazotization: The temperature must not exceed 5°C. Higher temperatures lead to phenol by-products (via diazonium hydrolysis) and decomposition.[1]

  • Tin Removal: Residual tin can be problematic for biological assays.[1] Ensure thorough washing with dilute HCl.[1] If ICP-MS shows high Sn levels, chelate with EDTA during the workup or recrystallize from ethanol/water.[1]

Hazards[1]
  • Sodium Nitrite: Toxic oxidizer.[1] Avoid contact with organic combustibles.[1]

  • Diazonium Salts: Potentially explosive if allowed to dry completely before reduction.[1] Do not isolate the dry diazonium salt.

  • SnCl₂: Corrosive and irritant.[1]

References

  • Snyder, H. R., et al. (1952).[1][3] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.[1] Link[1]

  • Li, P., et al. (2012).[1][4] Indazole Synthesis via [3+2] Cycloaddition. Journal of Organic Chemistry, 77(7), 3127–3133.[1] Link[1]

  • Organic Syntheses. (2009).[1] Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 274.[1] Link[1]

  • PubChem. (2023).[1] Methyl 1H-indazole-3-carboxylate Compound Summary. National Library of Medicine.[1] Link

Application Note: Coupling Strategies for 4-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the chemical handling, activation, and coupling protocols for 4-Methyl-1H-indazole-3-carboxylic acid .

Executive Summary & Chemical Context

The this compound scaffold presents a unique challenge in medicinal chemistry due to the peri-interaction between the C4-methyl group and the C3-carboxylic acid.[1] Unlike the unsubstituted parent indazole, the 4-methyl analog forces the carboxylate out of planarity, significantly increasing the activation energy for nucleophilic attack during amide coupling.

This guide provides optimized protocols to overcome this steric barrier while managing the regiochemical ambiguity of the N1/N2-indazole nitrogen.

FeatureImplication for Coupling
C4-Methyl Group Creates "Peri-Strain" (1,8-like interaction).[2][1] Hinders formation of the tetrahedral intermediate.
N1-H Acidic Proton

.[2][1] Can interfere with base-mediated coupling; requires protection or specific stoichiometry.[2][1]
Solubility Poor in non-polar solvents.[2] High polarity requires DMF/DMAc or N-protection.[2][1]

Strategic Decision Framework

Before initiating synthesis, select the workflow based on your N1-protection status.[2][1]

CouplingStrategy Start Starting Material: 4-Methyl-1H-indazole-3-COOH N_Prot Is N1 Protected? (e.g., SEM, THP, Alkyl) Start->N_Prot Path_Prot Protected (N1-R) N_Prot->Path_Prot Yes Path_Unprot Unprotected (N1-H) N_Prot->Path_Unprot No Method_A Method A: Acid Chloride (High Yield, Steric Power) Path_Prot->Method_A Preferred Final Purification (Flash Chromatography) Method_A->Final Amide Product Method_B Method B: HATU/HOAt (Mild, Prevents N-acylation) Path_Unprot->Method_B Preferred Method_B->Final Amide Product

Figure 1: Decision tree for selecting the optimal coupling strategy based on N-protection status.

Experimental Protocols

Protocol A: The "Brute Force" Method (Acid Chloride)

Best for: N1-protected substrates or highly hindered amines.[2][1]

Due to the C4-methyl steric clash, standard mixed anhydrides often fail.[2][1] Converting the acid to the acid chloride creates a highly electrophilic species that drives the reaction despite the steric hindrance.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride (

    
    ): 1.5 equiv[2][1]
    
  • Catalytic DMF: 2-3 drops[2][1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[2][1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[2][1][3]

Step-by-Step:

  • Activation: Dissolve this compound (N-protected) in anhydrous DCM (0.2 M) under

    
    .
    
  • Cool to 0°C. Add catalytic DMF.

  • Add Oxalyl Chloride dropwise.[2] Caution: Gas evolution (

    
    ).[2][1]
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Aliquot 50 µL into MeOH. Check LCMS for methyl ester formation (

      
      ).[2][1] If acid remains, add 0.5 equiv more Oxalyl Chloride.[2]
      
  • Concentration: Evaporate solvent/excess reagent under reduced pressure. Re-dissolve the crude acid chloride in DCM.

  • Coupling: Add the amine (1.2 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.

  • Stir at RT for 4–12 hours.

Protocol B: The "High-Efficiency" Method (HATU/HOAt)

Best for: Unprotected N1-H substrates or acid-sensitive functional groups.[2][1]

HATU is preferred over EDC/HOBt because the 7-azabenzotriazole moiety accelerates the reaction rate, compensating for the C4-methyl steric hindrance.[2][1]

Reagents:

  • Substrate: 1.0 equiv

  • HATU: 1.2 equiv

  • Base: DIPEA: 3.0 equiv (Critical: pH must be >8 for HATU activation)[2][1]

  • Solvent: DMF (anhydrous)[2][1]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester (OAt-ester).[2][1]

    • Note: The C4-methyl group slows this step compared to standard acids.[2][1] Do not rush.

  • Amine Addition: Add the amine (1.1–1.5 equiv).

  • Reaction: Stir at 40°C–50°C.

    • Insight: Unlike standard couplings (RT), the 4-methyl derivative often requires mild heating (40°C) to push the amine attack on the hindered carbonyl.[2]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat.

    
     and brine.[2]
    

Critical Mechanism: The Peri-Steric Clash

Understanding why this reaction is difficult is key to troubleshooting. The diagram below illustrates the steric interference during the transition state.

Figure 2: Mechanistic pathway highlighting the high activation energy barrier caused by the C4-Methyl group.[2][1]

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance prevents amine attack.[2][1]Switch to Protocol A (Acid Chloride) or heat Protocol B to 60°C.
N-Acylation Byproduct Unprotected N1 reacting with activated ester.[2][1]Use Protocol B (HATU) strictly; avoid acid chlorides with unprotected N1-H.
Precipitate in DMF Urea byproduct (if using EDC/DCC).[2][1]Switch to HATU or T3P (Propylphosphonic anhydride).[2][1]
Racemization Over-activation at high temp.[2]Not applicable for this achiral acid, but relevant if the amine is chiral.[2] Keep temp <40°C if amine is chiral.

References

  • Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140-177.[2][1] Link[2][1]

  • Joubert, N., et al. (2020).[2][6] Synthesis and biological evaluation of 1H-indazole-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 186, 111883.[2] (Demonstrates reactivity of indazole-3-carboxylates). Link[2][1]

  • Montalbetti, C. A., & Falque, V. (2005).[2][1] Amide bond formation and peptide coupling.[2][3][7] Tetrahedron, 61(46), 10827-10852.[2][1] Link[2][1]

Sources

Application Note: Strategic N-Alkylation of 4-Methyl-1H-indazole-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated indazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The strategic introduction of alkyl groups on the indazole nitrogen atoms (N1 and N2) is a critical step in modulating a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This application note provides a detailed experimental procedure for the N-alkylation of 4-Methyl-1H-indazole-3-carboxylic acid, a versatile scaffold for drug discovery. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, with a focus on controlling the often-competing N1 versus N2 regioselectivity. This guide is designed to be a self-validating system, offering field-proven insights to enable researchers to reliably synthesize and characterize these important building blocks.

Introduction: The Significance of N-Alkylated Indazoles

The indazole core is a privileged scaffold in drug discovery, prized for its ability to act as a bioisostere for other aromatic systems and its capacity for forming key hydrogen bond interactions with biological targets. The N-alkylation of the indazole ring system is a powerful tool for fine-tuning a molecule's properties. For instance, the position of the alkyl group can significantly impact the molecule's three-dimensional shape and electrostatic potential, thereby influencing its binding affinity to a target protein.

However, the synthesis of N-alkylated indazoles is not without its challenges. The presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is highly dependent on a variety of factors, including the nature of the alkylating agent, the choice of base and solvent, and the steric and electronic properties of the indazole itself. Therefore, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving the desired regioselectivity and maximizing the yield of the target compound.

This application note will provide a robust protocol for the N-alkylation of this compound, a key intermediate in the synthesis of various biologically active molecules. We will explore the critical parameters that govern this transformation and provide the necessary guidance for the successful synthesis, purification, and characterization of the resulting products.

General Experimental Protocol for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the electrophile. The choice of base and solvent is critical for controlling regioselectivity, and a discussion on this topic will follow.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base Addition: Add the chosen solvent (e.g., DMF, 0.1-0.2 M concentration) to the flask. With stirring, add the selected base (1.1-2.0 eq). The choice of base is critical; for instance, a milder base like K₂CO₃ is often used, while a stronger, non-nucleophilic base like NaH may be employed for complete deprotonation.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indazole nitrogen. The formation of the indazolide anion is a key step.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature. For highly reactive alkylating agents, it may be beneficial to cool the reaction mixture to 0 °C before addition to control the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. This will protonate the carboxylic acid group, making it less water-soluble.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Add 4-Methyl-1H-indazole- 3-carboxylic acid to flask B 2. Add solvent (e.g., DMF) A->B C 3. Add base (e.g., K₂CO₃) B->C D 4. Stir for deprotonation (30-60 min) C->D E 5. Add alkyl halide (e.g., MeI) D->E F 6. Stir at RT or heat E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench with H₂O G->H I 9. Acidify with 1 M HCl H->I J 10. Extract with EtOAc I->J K 11. Wash with H₂O & Brine J->K L 12. Dry (MgSO₄) & Concentrate K->L M 13. Purify by column chromatography L->M N 14. Characterize products (NMR, MS) M->N

Caption: Workflow for the N-alkylation of this compound.

Controlling Regioselectivity: The N1 vs. N2 Challenge

The ratio of N1 to N2 alkylation is a critical parameter to control. The outcome is often a delicate balance of steric and electronic effects, as well as reaction conditions.

  • Steric Hindrance: The 4-methyl group on the indazole ring provides some steric hindrance around the N1 position. This may favor alkylation at the less hindered N2 position, especially with bulky alkylating agents.

  • Electronic Effects: The electron-withdrawing carboxylic acid group at the 3-position influences the electron density of the indazole ring. The N1 and N2 positions have different nucleophilicities, which can be further modulated by the solvent and counter-ion of the base.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO are commonly used as they can solvate the cation of the base, leading to a more "naked" and reactive indazolide anion. This can sometimes favor N1 alkylation. In contrast, less polar solvents may favor N2 alkylation.

  • Base and Counter-ion: The choice of base is crucial. Strong bases like NaH will completely deprotonate the indazole, forming the sodium salt. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation through coordination effects. Cesium carbonate (Cs₂CO₃) is often reported to favor N1 alkylation in related systems, a phenomenon known as the "cesium effect".

Summary of Reaction Conditions and Expected Outcomes
Alkylating AgentBaseSolventTemperatureExpected Major IsomerRationale
Methyl IodideK₂CO₃DMFRT - 60 °CMixture of N1 and N2A common starting point, often gives mixtures. The ratio can be sensitive to the exact temperature and reaction time.
Ethyl BromideNaHTHFRTN1The strong base and less polar solvent can favor the thermodynamically more stable N1 product.
Benzyl BromideCs₂CO₃MeCN60 °CN1The "cesium effect" can promote N1 alkylation. The larger benzyl group may also show a preference for the less hindered N1 position.
Isopropyl IodideK₂CO₃DMF80 °CN2The bulky isopropyl group will strongly favor the sterically less hindered N2 position.

Note: The outcomes in this table are based on general principles of indole and indazole chemistry and may require optimization for this specific substrate.

Purification and Characterization

The successful synthesis of N-alkylated indazoles relies on rigorous purification and unambiguous characterization of the resulting isomers.

Purification by Column Chromatography

The N1 and N2 isomers often have different polarities and can typically be separated by silica gel column chromatography. A gradient elution is recommended, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The separation should be monitored by TLC.

Characterization by NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy: This is the most powerful technique for distinguishing between the N1 and N2 isomers. The chemical shift of the proton on the indazole ring (at position 7) is particularly informative. In the N1-alkylated isomer, this proton is typically shifted downfield compared to the corresponding proton in the N2-alkylated isomer. The chemical shifts of the newly introduced alkyl group protons will also be distinct for each isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring, especially C3 and C7a, can also be used to differentiate between the N1 and N2 isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The fragmentation pattern in the mass spectrum may also provide clues to the structure of the isomers.

Purification and Analysis Workflow Diagram

G cluster_isomers Isomer Characterization cluster_analysis Spectroscopic Analysis A Crude Product (Mixture of N1 and N2 isomers) B Silica Gel Column Chromatography A->B C Fraction Collection based on TLC B->C D Fraction 1 (e.g., N2 isomer) C->D E Fraction 2 (e.g., N1 isomer) C->E F ¹H NMR D->F G ¹³C NMR D->G H HRMS D->H E->F E->G E->H I Confirm Structure & Purity F->I G->I H->I

Caption: Workflow for the purification and analysis of N-alkylated indazole isomers.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide range of molecular architectures for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can exert significant control over the regiochemical outcome of the reaction. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry. Rigorous purification and characterization are essential to ensure the identity and purity of the final compounds, which is a prerequisite for their use in biological screening and further development.

References

  • Title: A review on the synthesis of indazole scaffolds. Source: Organic & Biomolecular Chemistry, 2018, 16, 8583-8603. URL: [Link]

  • Title: Regioselective N-Alkylation of Indazoles. Source: The Journal of Organic Chemistry, 2005, 70 (17), pp 6970–6973. URL: [Link]

  • Title: The “Cesium Effect”: A Prominent Example of Cation-Assisted Organic Synthesis. Source: Chemical Reviews, 2004, 104 (1), pp 199–234. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Process Optimization Target Molecule: 4-Methyl-1H-indazole-3-carboxylic acid (CAS: N/A for specific isomer, generic parent 4498-67-3) Primary Synthesis Route: The Isatin/Sandmeyer Rearrangement[1][2]

Executive Summary & Impurity Landscape[1][2][3]

Scientist's Note: The synthesis of This compound is synthetically distinct from the parent indazole due to the steric hindrance of the methyl group at the C4 position.[1][2][3] The most robust industrial route involves the rearrangement of 4-methylisatin via diazotization.[1][2][3]

The critical failure mode in this synthesis is not usually yield, but purity .[1][2][3] The proximity of the C4-methyl group to the reaction center (C3) creates steric strain that can retard the final ring closure, allowing diazonium intermediates to couple into azo-tars (deep red/brown impurities) or undergo premature decarboxylation during acidic workup.[2][3]

Table 1: Common Impurity Profile
Impurity TypeChemical IdentityOrigin / Root CauseRRT (Typical)*
Impurity A 4-Methylisatin Unreacted starting material due to incomplete hydrolysis before diazotization.[1][2][3]~0.85
Impurity B 4-Methyl-1H-indazole Decarboxylation. Occurs if the final acidic workup is performed >60°C or during prolonged drying.[1][2]~1.20
Impurity C Azo-dimers / Oligomers Diazo-coupling. Insufficient reduction rate of the diazonium intermediate; favored by high pH or low reductant equivalents.[1][2][3]High (Late eluting)
Impurity D 2-Amino-6-methylbenzoic acid Oxidative Cleavage. Over-oxidation of the glyoxylic acid intermediate.[1][2][3]~0.60

*Relative Retention Time (RRT) is approximate and dependent on specific C18 gradient methods.

Process Logic & Pathway Visualization[1][2][3]

The following diagram illustrates the standard Isatin Rearrangement Pathway and the specific diversion points where critical impurities are generated.

IndazoleSynthesis Start 4-Methylisatin (Starting Material) Inter1 Intermediate 1: 2-Amino-6-methylphenyl- glyoxylic acid (Na Salt) Start->Inter1 NaOH, Hydrolysis (pH > 12) ImpA Impurity A: Unreacted Isatin Start->ImpA Incomplete Hydrolysis Diazo Intermediate 2: Diazonium Salt Inter1->Diazo NaNO2, HCl (0-5°C) Target TARGET PRODUCT: 4-Methyl-1H-indazole- 3-carboxylic acid Diazo->Target SnCl2 or Na2SO3 Reduction & Cyclization ImpC Impurity C: Azo-Tars (Red/Brown) Diazo->ImpC Slow Reduction (Steric hindrance) ImpB Impurity B: Decarboxylated Product Target->ImpB Heat (>60°C) Acidic Environment

Figure 1: Reaction pathway for the conversion of 4-methylisatin to this compound, highlighting critical impurity diversion points.

Troubleshooting Guide (FAQ)

Q1: My final product is a dark brown solid instead of the expected off-white/beige. What happened?

Diagnosis: This is the "Azo-Tar" issue (Impurity C). Technical Explanation: The diazonium intermediate is highly electrophilic.[1][2][3] If the reduction step (using Stannous Chloride or Sodium Sulfite) is too slow or if the temperature rises before reduction is complete, the diazonium ion couples with the formed indazole or unreacted intermediates to form azo dyes.[1][2][3] Corrective Action:

  • Temperature Control: Ensure the diazonium solution is kept strictly at 0–5°C until the reducing agent is fully added.

  • Addition Rate: Add the reducing agent rapidly enough to quench the diazonium, but control the exotherm.

  • Steric Factor: Because the 4-methyl group sterically hinders the cyclization, you may need a slightly higher equivalent of reducing agent (2.2–2.5 eq) compared to the unsubstituted isatin synthesis.[1][2][3]

Q2: I see a major peak at RRT 1.2, and my melting point is lower than literature values. Why?

Diagnosis: Decarboxylation (Impurity B).[1][2] Technical Explanation: Indazole-3-carboxylic acids are thermally unstable, especially in their protonated (acid) form.[1][2][3] They tend to lose CO₂ to form 4-methylindazole.[1][2][3] This reaction is catalyzed by acid and heat.[2][3] Corrective Action:

  • Workup Temperature: Never heat the acidic slurry above 50°C .

  • Drying: Dry the final cake under vacuum at 40–45°C . Do not oven dry at >60°C.

  • Storage: Store the compound as the sodium salt if long-term stability is required; convert to free acid only immediately before use.

Q3: The reaction mixture solidified/precipitated during the diazotization step (Step 2). Is this normal?

Diagnosis: Premature precipitation of the diazonium salt or glyoxylic acid.[1][2] Technical Explanation: The 2-amino-6-methylphenylglyoxylic acid has low solubility in acidic media.[1][2][3] If you add HCl too fast without NaNO₂, the amino acid precipitates before it can diazotize.[2][3] Corrective Action: Ensure you are using the "Inverse Addition" technique or maintaining a homogeneous solution. The standard protocol (see below) maintains the intermediate as a soluble sodium salt until the moment of diazotization.[1][2][3]

Validated Experimental Protocol

Protocol ID: IND-4ME-COOH-001 Scale: 10g Basis (Scalable to 1kg) Reference Method: Modified Sandmeyer-Isatin Rearrangement [1, 2].[1][2]

Phase 1: Hydrolysis & Diazotization[1][2][3]
  • Charge 10.0 g of 4-Methylisatin (62.1 mmol) into a flask.

  • Add 60 mL of 5% NaOH solution.

  • Heat to 50–60°C for 30–45 minutes.

    • Checkpoint: The solution must turn from orange/red suspension to a clear yellow/brown solution.[1][2][3] This confirms ring opening to the glyoxylic acid.[1][2][3]

  • Cool the mixture to 0–5°C using an ice/salt bath.

  • Add a solution of NaNO₂ (4.5 g, 65.2 mmol, 1.05 eq) in 15 mL water dropwise. Stir for 10 min.

  • Prepare a separate vessel with 40 mL Conc. HCl and 40 mL water, cooled to 0°C.

  • Add the alkaline isatin/nitrite solution slowly into the cold HCl solution (Inverse Addition) over 30 minutes.

    • Critical: Keep internal temp <5°C. A yellow/orange precipitate of the diazonium salt may form; this is normal.[2][3]

Phase 2: Reduction & Cyclization
  • Prepare a solution of SnCl₂·2H₂O (35.0 g, ~2.5 eq) in 40 mL Conc. HCl.

    • Alternative: Sodium Sulfite (Na₂SO₃) can be used for a metal-free route, but SnCl₂ is more robust for sterically hindered substrates.[1][2][3]

  • Add the SnCl₂ solution to the cold diazonium slurry at 0–5°C.

  • Stir at 0–5°C for 1 hour, then allow to warm to 20–25°C (Room Temp) over 2 hours.

    • Observation: Nitrogen gas evolution is minimal (unlike typical diazo-decomposition) because the N2 is retained in the ring.[1][2][3]

  • Aging: Stir at RT for 4 hours to ensure complete cyclization.

Phase 3: Isolation & Purification
  • Filter the crude solid.[1][2][3][4]

  • Wash the cake with 0.1 N HCl (to remove Tin salts) followed by water.

  • Purification (Reprecipitation):

    • Dissolve the wet cake in 10% NaOH (converts to soluble Na-salt).[1][2][3]

    • Filter off any insoluble dark solids (Azo-tars).[1][2][3]

    • Slowly acidify the filtrate with Acetic Acid or HCl to pH 3–4.[2][3]

    • Caution: Do not go to pH < 1 or heat, to avoid decarboxylation.[2][3]

  • Dry under vacuum at 45°C.

References & Authority

  • Snyder, H. R., et al. (1952).[1][2][3] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.[1][2][3] [1][2][3]

    • Relevance: The foundational text for the isatin-to-indazole rearrangement mechanism.[1][2][3]

  • Lochner, M., et al. (2010).[1][2][3] "SAR Study of Granisetron Derivatives." Journal of Medicinal Chemistry, 53(6), 2324–2328.[1][2][3]

    • Relevance: Describes modern application and purification of indazole-3-carboxylic acid derivatives.

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[1][2][3][5] Synth. 2008, 85, 147.[1][2][3] [1][2][3]

    • Relevance: Provides validated workup procedures for similar indazole carboxylates, highlighting the decarboxylation risk.

  • PubChem Compound Summary. "Indazole-3-carboxylic acid."

    • Relevance: Physical property verification (pKa, melting point decomposition data).[1][2][3][6]

Sources

optimization of reaction conditions for 4-Methyl-1H-indazole-3-carboxylic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Process Optimization Desk .

I have structured this guide as a Tier 3 Technical Support Hub . We are moving beyond basic textbook definitions to address the specific kinetic and thermodynamic bottlenecks imposed by the 4-methyl substituent on the indazole scaffold.

Ticket ID: INDRZ-4ME-EST-OPT Status: Open Priority: High (Process Critical) Subject: Overcoming Peri-Steric Hindrance & Regioselectivity Issues

The Core Challenge: Why Standard Protocols Fail

Most users attempt standard Fischer esterification (H₂SO₄/MeOH reflux) and report stalled conversion (40-60%) or excessive reaction times .

The Root Cause: The 4-methyl group exerts significant peri-strain on the C3-carboxylic acid. Unlike the unsubstituted indazole, the 4-position methyl group creates a "steric wall" that shields the carbonyl carbon from nucleophilic attack. Furthermore, the 1H-indazole nitrogen is nucleophilic; using basic alkylation conditions (e.g., MeI/K₂CO₃) often results in N-alkylation (N1 vs. N2) competing with or dominating over O-esterification.

Recommended Workflows (Method Selection)

We support three validated protocols. Choose based on your available equipment and downstream sensitivity.

Method A: The "Sledgehammer" Protocol (Thionyl Chloride/Methanol)

Best for: High yield, overcoming steric hindrance, scale-up. Mechanism: In-situ formation of acid chloride (highly reactive) followed by methanolysis.

Protocol:

  • Setup: Flame-dried RBF, N₂ atmosphere.

  • Solvent: Suspend 4-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M) .

  • Activation: Cool to 0°C . Add Thionyl Chloride (SOCl₂) (3.0 - 5.0 eq) dropwise.

    • Note: The reaction is exothermic. Evolution of SO₂/HCl gas will occur.

  • Reaction: Remove ice bath. Heat to Reflux (65°C) for 4–12 hours .

    • Critical Step: The acid chloride intermediate is less sensitive to the steric bulk of the 4-methyl group than the protonated acid in Fischer esterification.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with sat.[1] NaHCO₃ (carefully!) to remove residual HCl. Dry over Na₂SO₄.

Method B: The "Stealth" Protocol (Steglich Esterification)

Best for: Acid-sensitive substrates, small scale. Reagents: EDC·HCl, DMAP, Methanol.

Protocol:

  • Dissolve Acid (1.0 eq) in DCM or DMF (if solubility is poor).

  • Add Methanol (3.0 eq) and DMAP (0.1 eq).

  • Cool to 0°C. Add EDC·HCl (1.2 eq).

  • Stir at RT for 16h.

    • Warning: If conversion is low due to sterics, add 1.0 eq of HOBt to form a more reactive active ester intermediate.

Visualizing the Process Logic

The following diagram illustrates the decision logic and mechanistic pathways, highlighting where side reactions occur.

IndazoleEsterification Start Start: 4-Me-Indazole-3-COOH Decision Select Method Start->Decision RouteA Method A: SOCl2 / MeOH (Acid Chloride Route) Decision->RouteA Preferred (High Yield) RouteB Method B: Alkyl Halide / Base (MeI / K2CO3) Decision->RouteB Avoid (Regio Issues) IntermedA Intermediate: Acyl Chloride (Highly Reactive) RouteA->IntermedA Activation IntermedB Intermediate: Carboxylate Anion RouteB->IntermedB Deprotonation Product Target Product: Methyl Ester (C-O Bond) IntermedA->Product MeOH Attack (Overcomes Sterics) IntermedB->Product Minor Pathway SideProduct CRITICAL FAILURE: N-Methylation (N-C Bond) IntermedB->SideProduct Major Pathway (N-Nucleophilicity)

Figure 1: Decision matrix for esterification. Note that basic alkylation routes (Route B) pose a high risk of N-alkylation, whereas acid-activation (Route A) forces O-selectivity.

Troubleshooting Hub (Q&A)

Q1: I am using H₂SO₄/MeOH reflux, but the reaction stalls at 60% conversion after 24 hours. Why?

  • Diagnosis: Equilibrium limitation + Steric Shielding.

  • The Science: The 4-methyl group blocks the trajectory of the methanol nucleophile. In a standard Fischer equilibrium, the rate of forward reaction is significantly slowed.

  • Fix: Switch to Method A (SOCl₂) . The formation of the acid chloride is irreversible, and the chloride leaving group is smaller and more reactive than the -OH/-OH₂⁺ leaving group in Fischer conditions. Alternatively, add Trimethyl orthoformate to the H₂SO₄ reaction to chemically scavenge water and drive the equilibrium.

Q2: I see a spot on TLC with a slightly different Rf, but the mass is correct (M+14). Is it my ester?

  • Diagnosis: Likely N-methylation .[1]

  • The Science: If you used any base (even weak bases) or if your reaction got too hot with an alkylating agent, the indazole nitrogen (pKa ~14) can act as a nucleophile. N-methyl indazole esters are common byproducts.

  • Verification: Check 2D NMR (HMBC).

    • O-Methyl (Ester): Cross-peak between O-Me protons and the Carbonyl Carbon.

    • N-Methyl: Cross-peak between N-Me protons and the Indazole Ring Carbons (C7a or C3).

Q3: My product precipitates as a hydrochloride salt. How do I freebase it without hydrolysis?

  • Fix: Indazoles are weak bases. Suspend the salt in EtOAc and wash rapidly with cold saturated NaHCO₃ . Do not let it sit in the basic aqueous layer, as the ester can hydrolyze. Dry the organic layer immediately.

Data Summary: Conditions vs. Outcome[1][2][3][4][5][6]

MethodReagentsTempTimeYieldPrimary Risk
Fischer (Standard) H₂SO₄, MeOHReflux24h+50-65%Incomplete reaction due to sterics.
Acid Chloride (Rec.) SOCl₂, MeOH0°C -> 65°C4-6h90-95% Exothermic; requires careful quenching.
Alkylation MeI, K₂CO₃, DMFRT2hMixedHigh risk of N-alkylation (approx 40% side product).
Coupling EDC, DMAP, MeOHRT16h70-80%Urea byproduct removal can be difficult.

References

  • Indazole Chemistry & Regioselectivity

    • Topic: N-alkylation vs O-alkyl
    • Source: Common Organic Chemistry. (n.d.). Fischer Esterification.[2][3][4][5] Retrieved February 11, 2026, from [Link]

    • Relevance: Establishes the baseline mechanism and equilibrium challenges for acid-catalyzed esterific
  • Synthesis of Indazole-3-Carboxylates: Topic: Specific protocols for methyl indazole-3-carboxylate synthesis using acid-catalyzed methanolysis. Relevance: Provides the standard reflux conditions (H₂SO₄/MeOH) which serve as the control method.
  • Steric Hindrance in Esterification

    • Topic: Impact of steric bulk on esterification rates and the utility of activ
    • Source: Master Organic Chemistry. (2022).[2][6][7] Fischer Esterification.[2][3][4][5] Retrieved February 11, 2026, from [Link]

    • Relevance: Explains the kinetic barriers (PADPED mechanism)
  • Alternative Coupling Strategies

    • Topic: Use of coupling reagents (HATU/EDC)
    • Source: ACS Publications. (2023).[8][6] Discovery of 2H-Indazole-3-carboxamide Derivatives. Journal of Medicinal Chemistry. Retrieved February 11, 2026, from [Link]

    • Relevance: Validates the solubility and reactivity profiles of indazole-3-carboxylic acids in coupling reactions.

Sources

Technical Support Center: Indazole Regioselectivity & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Access Subject: Resolving N1 vs. N2 Regioisomer Formation in Indazole Synthesis Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Core Directive & Executive Summary

The Problem: Indazoles are ambident nucleophiles. The pyrazole ring contains two nitrogen atoms (


 and 

) with distinct electronic environments.[1]
  • 
    -H (1H-indazole):  Thermodynamically favored (preserves the benzenoid system).[1]
    
  • 
    -H (2H-indazole):  Kinetically favored in many alkylation scenarios (less sterically hindered, higher electron density in certain tautomers), but results in a quinonoid-like structure.[1]
    

The Solution: Achieving regioselectivity requires manipulating the Thermodynamic vs. Kinetic control axis.[1] This guide provides validated protocols to force selectivity toward the desired isomer and analytical methods to confirm it.

Diagnostic Decision Matrix

Before selecting a protocol, determine your starting material and target.[1]

IndazoleDecisionTree Start Start: Target Molecule Route Do you have the Indazole core? Start->Route Yes Yes (Direct Functionalization) Route->Yes No No (De Novo Synthesis) Route->No Target Target Isomer? Yes->Target Method3 Protocol C: Cu-Catalyzed Cyclization (2-Halo-benzaldehydes) No->Method3 Regiospecific Design N1 N1-Alkyl/Aryl Target->N1 N2 N2-Alkyl/Aryl Target->N2 Method1 Protocol A: Thermodynamic Control (Cs2CO3/DMF/Heat) N1->Method1 High Temp Method2 Protocol B: Kinetic Control (Meerwein Salts or Imidates) N2->Method2 Low Temp / Hard Electrophile

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and target regiochemistry.

Module 1: Direct Alkylation Troubleshooting
FAQ 1: Why am I getting a mixture of N1 and N2 isomers?

Root Cause: You are likely operating in a "selectivity dead zone"—conditions that are vigorous enough to allow reaction at both sites but not hot enough (or long enough) to establish thermodynamic equilibrium.[1]

The Science:

  • Kinetic Product (N2): The lone pair on

    
     is often more accessible and nucleophilic, leading to rapid formation of the 
    
    
    
    -alkyl product.[1] This disrupts the benzene ring aromaticity (quinonoid structure).[1]
  • Thermodynamic Product (N1): The

    
    -alkyl indazole retains the full aromaticity of the fused benzene ring.[1] Given enough energy (heat) and time, the 
    
    
    
    product can rearrange to the
    
    
    product (often via an intermolecular pathway involving de-alkylation/re-alkylation or specific rearrangement mechanisms).[1]
Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Use this for: General alkyl halides where N1 is the target.[1]

  • Reagents: Indazole (1.0 eq), Alkyl Halide (1.1 eq), Cesium Carbonate (

    
    )  (2.0 eq).[1]
    
  • Solvent: DMF or DMSO (Polar aprotic promotes solubility and anion reactivity).[1]

  • Conditions: Heat to 90°C - 110°C for 4–12 hours.

  • Why it works: High temperature overcomes the activation barrier for equilibration.[1]

    
     is crucial; the "Cesium Effect" often stabilizes the transition states leading to the thermodynamic product or facilitates the reversibility of the kinetic N2-alkylation [1].[1]
    
Protocol B: N2-Selective Alkylation (Kinetic Control)

Use this for: Methylation or alkylation where N2 is strictly required.[1]

  • Reagents: Indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein Salt) (1.1 eq).

  • Solvent: Ethyl Acetate or DCM (Non-polar/moderately polar).[1]

  • Conditions: Room Temperature (20-25°C). Do NOT heat.

  • Alternative (Pfizer Method): Use alkyl 2,2,2-trichloroacetimidates with catalytic acid (

    
    ) in cyclohexane/DCM.[1] This method has shown >98% N2 selectivity [2].[1]
    
  • Why it works: Meerwein salts are "hard" alkylating agents that react instantly with the most accessible nucleophile (

    
    ) under irreversible conditions.[1] The lack of heat prevents rearrangement to the N1 isomer.[1]
    
Module 2: De Novo Synthesis (Metal-Catalyzed)
FAQ 2: Direct alkylation is failing. How do I build the ring with specific regiochemistry?

Recommendation: Switch to Copper-Catalyzed C-N coupling. This avoids the ambident nucleophile issue entirely by forming the bond before the ring closes or by directing cyclization.[1]

Protocol C: Copper-Catalyzed Synthesis (N1-Selective)

Target: 1-Aryl-1H-indazoles.[1]

  • Substrates: 2-Halobenzaldehyde (or ketone) + Aryl Hydrazine.[1]

  • Catalyst System: CuI (5-10 mol%), Ligand (e.g., 1,10-phenanthroline or L-proline).[1]

  • Base:

    
     or 
    
    
    
    .
  • Mechanism:

    • Step 1: Condensation of hydrazine with carbonyl to form hydrazone.

    • Step 2: Intramolecular Ullmann-type C-N coupling closes the ring.[1]

    • Note: Since the R-group is already attached to the hydrazine nitrogen that bonds to the benzene ring, N1 regiochemistry is locked in [3].[1]

Module 3: Analytical Validation (The "Semple" Check)

Crucial Warning: Standard 1H NMR is often insufficient to definitively distinguish N1 vs N2 isomers without comparative standards. You must use 2D NMR.

The Validation Workflow
FeatureN1-Substituted Indazole N2-Substituted Indazole
NOE (Nuclear Overhauser Effect) Strong enhancement between N-R protons and C7-H .[1]Strong enhancement between N-R protons and C3-H .
13C NMR (C3 Signal) Typically downfield (approx. 133-135 ppm).[1]Typically upfield (approx. 120-125 ppm) due to quinonoid character.[1]
HMBC (Long Range Coupling) N-CH protons correlate to C7a (bridgehead).[1]N-CH protons correlate to C3 ; often no correlation to C7a (too distant).[1]

Visualizing the NOE Difference:

NOE_Analysis cluster_N1 N1-Isomer NOE cluster_N2 N2-Isomer NOE N1_Group N1-R H7 H-7 N1_Group->H7 Strong NOE H3_1 H-3 N1_Group->H3_1 No NOE N2_Group N2-R H7_2 H-7 N2_Group->H7_2 No NOE H3_2 H-3 N2_Group->H3_2 Strong NOE

Figure 2: Definitive structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy.

References
  • Mechanism of N1 Selectivity

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry (2024).[1][2]

    • URL:[Link][1]

  • N2 Selective Methodology (Trichloroacetimidates)

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[3]

    • Source: WuXi Biology / Synthesis (2022).[1]

    • URL:[Link]

  • Copper-Catalyzed Synthesis

    • Title: Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading.[1][4]

    • Source: Organic & Biomolecular Chemistry (2012).[1][4]

    • URL:[Link]

  • General Review on Indazoles

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2]

    • Source: RSC Advances (2024/PMC).[1]

    • URL:[Link]

Sources

column chromatography conditions for 4-Methyl-1H-indazole-3-carboxylic acid purification

[1]

Case ID: IND-4M-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Column Chromatography Conditions for Acidic Indazole Derivatives

Executive Summary

Purifying 4-Methyl-1H-indazole-3-carboxylic acid presents a dual challenge: the molecule possesses a polar, ionizable carboxylic acid motif (

112

This guide provides a validated protocol to suppress ionization, cap active silanol sites, and achieve symmetrical peak elution.[1]

Module 1: The "Golden Standard" Protocol (Normal Phase)

For the free acid form, standard non-polar systems (Hexane/EtOAc) often fail to elute the compound or result in irreversible adsorption.[1] The following system utilizes a polar organic modifier and an acidic suppressor.[1][3]

Optimized Mobile Phase System
ComponentRoleRecommended Ratio (v/v)
Dichloromethane (DCM) Primary solvent (solubilizes the aromatic core)90 - 95%
Methanol (MeOH) Polar modifier (elutes the carboxylic acid)5 - 10%
Acetic Acid (AcOH) Critical Additive: Suppresses ionization & shields silanols0.5 - 1.0%

Critical Technical Note: Do not omit Acetic Acid. Without it, the carboxylic acid deprotonates (


), binding irreversibly to the slightly acidic silica surface or "streaking" across the column length.[1]
Step-by-Step Workflow
  • Column Pre-conditioning: Flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., DCM:MeOH:AcOH 98:2:[1]1) before loading the sample. This equilibrates the silica surface pH.

  • Sample Loading (Solid Load):

    • Issue: The compound has poor solubility in DCM alone.[1]

    • Solution: Dissolve the crude mixture in a minimal amount of MeOH or THF. Add silica gel (ratio 1:2 sample-to-silica). Evaporate solvent under reduced pressure until a free-flowing powder remains. Load this powder onto the top of the wet column.[1]

  • Elution Gradient:

    • Start: 100% DCM (+ 1% AcOH)

    • Ramp: 0%

      
       10% MeOH over 15 CV.
      
    • Observation: The product typically elutes between 3-6% MeOH.

Module 2: Reverse Phase Alternative (C18)

If normal phase purification yields co-eluting impurities, Reverse Phase (RP) chromatography is highly effective for this molecule due to the hydrophobic 4-methyl group interacting with the C18 chain.[1]

System: C18 (ODS) Column Mobile Phase A: Water + 0.1% Formic Acid (or TFA) Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Why Acid? In RP, the acid keeps the molecule neutral (

    
    ).[1] Neutral species bind better to the hydrophobic C18 stationary phase, resulting in sharper peaks. If the pH > 3, the molecule ionizes and elutes near the void volume (dead time).[1]
    

Module 3: Troubleshooting & Diagnostics

Decision Logic for Method Selection

The following diagram illustrates the decision process based on your crude mixture's behavior.

MethodSelectionStartCrude Mixture AnalysisSolubilityCheckSolubility in DCM?Start->SolubilityCheckTLC_CheckTLC Spot Shape (DCM/MeOH 9:1)SolubilityCheck->TLC_CheckYesSolidLoadUse Solid Load TechniqueSolubilityCheck->SolidLoadNo (Precipitates)NormalPhaseProtocol A: Normal Phase(DCM/MeOH + 1% AcOH)TLC_Check->NormalPhaseRound Spot (Rf 0.3-0.5)ReversePhaseProtocol B: Reverse Phase(H2O/ACN + 0.1% FA)TLC_Check->ReversePhaseStreaking / Baseline StuckSolidLoad->TLC_Check

Figure 1: Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Severe Tailing (Streaking) Ionization of the carboxylic acid.Increase Acetic Acid concentration to 1% or switch to Formic Acid.
Compound Stuck at Baseline Strong interaction with silica.[3]Switch to Reverse Phase or increase MeOH polarity (up to 20%).
Broad Peaks Poor solubility in mobile phase.[3]Use the Solid Load technique described in Module 1. Do not liquid load with DMSO (causes band broadening).
Co-elution with Impurities Gradient slope too steep.Shallow the gradient. Example: Instead of 0-10% MeOH in 10 min, do 0-5% MeOH in 20 min.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethyl Acetate/Hexane instead of DCM/MeOH? A: Generally, no.[1] The free acid (this compound) is too polar and often insoluble in Hexane. This system is suitable for the ester intermediate (e.g., methyl 4-methyl-1H-indazole-3-carboxylate), but not the free acid.[1]

Q2: Why does my product precipitate inside the column? A: This occurs if you load a high concentration in a "good" solvent (like DMSO or pure MeOH) and it hits the "bad" solvent (DCM) mobile phase.[1] Always use Solid Loading (adsorbing crude onto silica) to prevent this "solubility shock."[1]

Q3: Can I use Trifluoroacetic acid (TFA) instead of Acetic Acid? A: Yes, TFA (0.1%) is excellent for peak shape.[1] However, it is difficult to remove completely after evaporation and may catalyze decomposition if your molecule is acid-sensitive.[1] Acetic acid or Formic acid are safer, volatile alternatives.

Q4: Is crystallization a better alternative? A: Often, yes.[1] Indazole-3-carboxylic acids have high melting points (>260°C).[1][4] Before chromatography, try dissolving the crude in hot alkaline water (NaOH), filtering insoluble impurities, and then acidifying (HCl) to precipitate the pure acid.[1]

Purification Workflow Visualization

PurificationWorkflowCrudeCrude ReactionMixtureWorkupAcid/Base Workup(Remove bulk impurities)Crude->WorkupTLCTLC Optimization(Target Rf ~0.3)Workup->TLCLoadSolid Load(Sample + Silica + MeOH -> Dry)TLC->LoadColumnFlash Column(DCM/MeOH/AcOH)Load->ColumnFractionsFraction Analysis(UV/TLC)Column->Fractions

Figure 2: Recommended operational workflow from crude reaction mixture to isolated product.

References

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2.[4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Swamy, G. N., et al. (2012).[1][6] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[1][6] Retrieved January 30, 2026, from [Link]

  • Linciano, P., et al. (2018).[1] TLC tailing and carboxylic acid? ResearchGate.[3] Retrieved January 30, 2026, from [Link]

Technical Support Center: Stability & Storage of 4-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Degradation Risk

Welcome to the technical support hub for 4-Methyl-1H-indazole-3-carboxylic acid . While this compound appears robust, it possesses a specific structural vulnerability common to indazole-3-carboxylates: Thermal Decarboxylation .[1]

Unlike oxidative degradation which often presents as visible discoloration, decarboxylation can occur without significant color change, silently reducing potency by converting your active acid into the inactive 4-methyl-1H-indazole byproduct. This guide prioritizes preventing this specific pathway alongside standard moisture and oxidation controls.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I noticed a new peak in my LC-MS at [M-44] relative to the parent mass. What is this?

Diagnosis: This is the hallmark of Decarboxylation .[2] Technical Explanation: The loss of 44 Da corresponds exactly to the loss of a Carbon Dioxide (


) molecule. Indazole-3-carboxylic acids are thermodynamically prone to losing their carboxyl group, especially if exposed to temperatures above 60°C or acidic environments during drying.[1]
Immediate Action: 
  • Quantify the impurity. If >5%, repurification is required.

  • Check your drying protocols. Did you use a vacuum oven >40°C? If so, switch to lyophilization or vacuum desiccation at ambient temperature.

Q2: My solid sample has clumped together and is difficult to weigh. Is it degraded?

Diagnosis: Hygroscopicity / Moisture Absorption. Technical Explanation: Carboxylic acids can form hydrogen bonds with atmospheric water. While water itself may not degrade the molecule immediately, it creates a localized acidic aqueous environment that catalyzes decarboxylation and promotes microbial growth. Immediate Action:

  • Do not heat to dry (see Q1).

  • Dissolve a small aliquot in dry DMSO-d6 for H-NMR. Check for water peak shifts.

  • If chemically pure, dry the bulk solid in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours.
    
Q3: The compound has turned from off-white to a light yellow/tan.

Diagnosis: Surface Oxidation (Photo-oxidation).[1] Technical Explanation: Nitrogen-containing heterocycles (indazoles) can form N-oxide impurities or radical coupling products upon prolonged exposure to UV light and oxygen.[1] This is usually a surface phenomenon. Immediate Action:

  • Perform a "solubility check." Oxidative impurities often have different solubility profiles.

  • Recrystallization from Ethanol/Water (if applicable) can often remove the colored surface impurities.

  • Future Prevention: Store in amber vials wrapped in aluminum foil.

Visualizing the Threat: Degradation Pathways[1]

The following diagram illustrates the primary degradation mechanism (Decarboxylation) and the secondary oxidative risk.

DegradationPathways Figure 1: Primary Degradation Pathways of Indazole-3-carboxylic acids Parent 4-Methyl-1H-indazole- 3-carboxylic acid (Active) Transition Transition State (Cyclic/Zwitterionic) Parent->Transition Heat (>60°C) Acid Catalysis Oxide N-Oxide / Dimer (Yellow impurity) Parent->Oxide UV Light + O2 (Slow) Product 4-Methyl-1H-indazole (Inactive Impurity) Transition->Product - CO2 (Gas) Irreversible

Caption: The irreversible loss of CO2 (Red path) is the primary stability threat, often accelerated by heat during drying.[1]

Storage & Handling Protocols

Protocol A: Optimal Storage Conditions (Long-Term)

For storage durations > 1 month.

ParameterSpecificationReason
Temperature -20°C (± 5°C)Significantly reduces kinetic rate of decarboxylation.[1]
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV light. Plastic can be permeable to moisture/oxygen over years.
Seal Teflon-lined Screw Cap + ParafilmEnsures airtight seal; Teflon prevents chemical leaching.[1]
Protocol B: The "Argon Backfill" Technique

Required after every use to maintain shelf-life.[1]

  • Preparation: Place the open vial of this compound in a fume hood.

  • Flow: Set a gentle stream of Argon gas (approx. 2-5 psi) through a glass pipette.

  • Displacement: Insert the pipette tip halfway into the vial (do not touch the powder). Flow gas for 15-20 seconds.

    • Note: You are displacing the lighter air with heavier Argon.[1]

  • Seal: While the gas is still flowing (or immediately after removing the pipette), screw the cap on tightly.

  • Secure: Wrap the cap junction with Parafilm M® to prevent gas exchange during freezing/thawing cycles.

Analytical Validation: Is your compound still good?

If you suspect degradation, use this standardized HPLC method to separate the parent acid from the decarboxylated impurity.

Method ID: HPLC-IND-DEC-01

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of carboxylic acid)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Indazole core absorption)
Expected Retention Parent Acid: ~4-5 min (More polar) Decarboxylated Impurity: ~6-7 min (Less polar, loss of -COOH)

Storage Decision Logic

Use this workflow to determine the correct storage location based on your usage frequency.

StorageLogic Figure 2: Storage Decision Tree to Minimize Degradation Start Received Compound UsageQ Usage Frequency? Start->UsageQ Daily Daily/Weekly Use UsageQ->Daily High Freq LongTerm Monthly/Yearly Use UsageQ->LongTerm Low Freq Desiccator Desiccator @ 4°C (Protect from moisture) Daily->Desiccator Aliquot CRITICAL: Aliquot into small vials LongTerm->Aliquot Freezer -20°C Freezer (Argon Backfilled) Aliquot->Freezer Prevents Freeze/Thaw Cycles

Caption: Aliquoting is critical for long-term storage to avoid repeated condensation events during thawing.[1]

References

  • Austin, P. (2022). Decarboxylation Mechanisms of Beta-Keto and Heterocyclic Acids. Master Organic Chemistry. Available at: [Link]

  • Thermo Fisher Scientific . (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. (Extrapolated for 4-Methyl analog handling). Available at: [Link]

  • Hunt, I. (n.d.). Decarboxylation of Carboxylic Acids. University of Calgary, Department of Chemistry. Available at: [Link]

Sources

minimizing byproduct formation in the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid . This guide moves beyond standard textbook procedures to address the specific "peri-interaction" challenges introduced by the 4-methyl substituent.

Status: Operational Role: Senior Application Scientist Subject: Minimizing Byproduct Formation & Process Optimization

Executive Summary: The "Peri-Strain" Challenge

Synthesizing this compound presents a unique challenge compared to the unsubstituted parent compound. The 4-methyl group exerts significant steric pressure on the 3-carboxylic acid moiety (peri-interaction). This steric crowding destabilizes the carboxylic acid, making the molecule highly susceptible to thermal decarboxylation , yielding the impurity 4-methyl-1H-indazole.

This guide provides a self-validating protocol designed to minimize this specific failure mode while controlling common azo-coupling byproducts.

Reaction Pathway & "Danger Zones"

The following diagram illustrates the optimized Isatin Hydrolysis-Diazotization-Cyclization route, highlighting critical control points where byproducts are most likely to form.

ReactionPathway Start 4-Methylisatin Step1 Hydrolysis (NaOH, 50°C) Start->Step1 Inter1 2-Amino-6-methylphenyl- glyoxylic Acid (Sodium Salt) Step1->Inter1 Step2 Diazotization (NaNO2, HCl, <5°C) Inter1->Step2 Inter2 Diazonium Salt (Unstable Intermediate) Step2->Inter2 Step3 Reduction (SnCl2 in HCl, -5°C to RT) Inter2->Step3 Byprod1 Byproduct: Azo-Coupling Impurities (Red/Orange Tars) Inter2->Byprod1 Temp > 5°C or Insufficient Acid Inter3 Hydrazine Intermediate Step3->Inter3 Step4 Acid Cyclization (HCl, Controlled Temp) Inter3->Step4 Product 4-Methyl-1H-indazole- 3-carboxylic Acid Step4->Product Byprod2 Byproduct: 4-Methyl-1H-indazole (Decarboxylation) Step4->Byprod2 Temp > 80°C (Steric Relief) Product->Byprod2 Prolonged Heating

Figure 1: Synthetic pathway highlighting the two critical byproduct formation zones: Diazotization instability (Azo tars) and Thermal Decarboxylation.

Troubleshooting Guide (FAQ)

Category A: Decarboxylation (Loss of Product)

Q: Why is my yield low and the product melting point lower than expected (~266°C)? Diagnosis: You are likely observing decarboxylation to 4-methyl-1H-indazole. The 4-methyl group forces the 3-COOH out of planarity, lowering the activation energy for CO₂ loss. Corrective Action:

  • Temperature Limit: Never exceed 60-70°C during the final acidification/cyclization step. Unlike the unsubstituted indazole (which tolerates reflux), the 4-methyl variant is thermally fragile.

  • Workup: Avoid boiling solvents during recrystallization. Use Acetic Acid/Water mixtures at moderate temperatures (<60°C) rather than high-boiling solvents like DMF at reflux.

Category B: Azo-Coupling Impurities (Red/Orange Color)

Q: My crude product is salmon-pink or brick-red. How do I remove this? Diagnosis: This color indicates azo-coupling byproducts (e.g., benzocinnolines) formed because the diazonium intermediate reacted with itself or the unreduced hydrazine. This usually happens if the reduction step (SnCl₂) is too slow or the temperature spikes during diazotization. Corrective Action:

  • Rapid Reduction: Ensure the SnCl₂ solution is added immediately after diazotization. Do not let the diazonium salt "sit."

  • Acid Concentration: Maintain strongly acidic conditions (pH < 1) during diazotization to prevent the formation of triazenes (coupling of diazonium with free amine).

  • Purification: These impurities are often less soluble in basic water. Dissolve the crude acid in 10% Na₂CO₃ (filtered cold), then re-precipitate slowly with HCl. The azo tars often remain insoluble or can be filtered off before acidification.

Category C: Solubility Issues

Q: The product won't precipitate cleanly from the acidic solution. Diagnosis: The 4-methyl group increases lipophilicity compared to the parent acid. Corrective Action:

  • Salting Out: Add NaCl to the aqueous acidic mixture to utilize the common ion effect.

  • pH Control: The isoelectric point is critical. Adjust pH to 3–4 exactly. Going too acidic (pH < 1) keeps the protonated indazolium species in solution; going too basic (pH > 8) forms the carboxylate salt.

Optimized Experimental Protocol

Based on the classical Snyder method, adapted for sterically hindered substrates.

Materials
  • Precursor: 4-Methylisatin (1.0 eq)

  • Reagents: NaOH (2.5 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.

Step-by-Step Methodology
StepOperationCritical Control Point (Why?)
1. Hydrolysis Suspend 4-methylisatin in 10% NaOH. Heat to 50°C until dissolved (deep red/brown solution). Cool to 0°C .Temp < 60°C : Prevents oxidative degradation of the glyoxylate intermediate.
2. Diazotization Add NaNO₂ solution dropwise to the cold alkaline mixture. Pour this mixture slowly into excess cold HCl (<0°C) with vigorous stirring.Inverse Addition : Pouring alkaline nitrite into acid ensures NO⁺ is in excess, preventing diazo-coupling (Red Tars).
3. Reduction Add cold SnCl₂/HCl solution immediately to the diazonium slurry. Stir at 0°C for 30 min , then allow to warm to 20°C .Speed : Minimize time the diazonium salt exists to prevent decomposition.
4. Cyclization The reduction product (hydrazine) cyclizes spontaneously in the acid. Stir for 2h at RT.Avoid Heat : Do not reflux. The 4-methyl group promotes cyclization at lower temps but also promotes decarboxylation at high temps.
5. Isolation Filter the solid.[1][2][3] Wash with dilute HCl, then water.Purification : If colored, dissolve in 10% Na₂CO₃, filter insolubles, and re-acidify to pH 3.

Data & Specifications

Compound: this compound CAS: 885518-90-1 (Generic Indazole-3-COOH: 4498-67-3)

ParameterSpecificationNote
Appearance Beige to Off-White PowderPink/Red indicates azo impurity.
Melting Point 240–250°C (Dec)Lower than unsubstituted (266°C) due to steric destabilization.
MS (ESI) [M+H]⁺ = 177.06Decarboxylated byproduct appears at 133.
Solubility Soluble in DMSO, dilute base.Poor solubility in water/DCM.

References

  • Classic Indazole Synthesis (The Snyder Method)

    • Source: Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, vol. 74, no. 8, 1952, pp. 2009–2012.
    • Relevance: Establishes the foundational Isatin -> Diazotization -> Reduction route.[4]

    • Link:[Link]

  • Process for Indazole-3-Carboxylic Acid Derivatives (Granisetron Precursors)
  • Decarboxyl

    • Source:ResearchGate.[5] "Decarboxylation reaction of heterocyclic carboxylic acid compounds."

    • Relevance: Explains the thermal instability of heteroaryl carboxylic acids and the catalytic effect of dipolar aprotic solvents (like DMF)
    • Link
  • Substituted Indazole Synthesis via Is

    • Source:Organic Syntheses, Coll. Vol. 10, p. 466 (2004); Vol. 79, p. 186 (2002). (Analogous procedures for indazole rings).
    • Relevance: Validates the use of SnCl2 reduction for diazonium intermedi
    • Link:[Link]

Sources

Validation & Comparative

Structural Authentication of 4-Methyl-1H-indazole-3-carboxylic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 4-Methyl-1H-indazole-3-carboxylic acid presents a specific regiochemical challenge common in scaffold decoration: distinguishing the C4-methyl isomer from its C5, C6, and C7 analogs. While Mass Spectrometry (MS) confirms the molecular weight (


), it fails to distinguish these positional isomers.

This guide compares the efficacy of 1D NMR versus 2D NMR techniques for definitive structural assignment. We argue that while 1D


H NMR provides initial screening data, 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  combined with HMBC (Heteronuclear Multiple Bond Correlation)  is the required standard for unambiguous confirmation, specifically due to the unique "peri-proximity" between the C4-methyl group and the C3-carboxylic acid moiety.

Part 1: The Regioisomer Challenge

In the synthesis of substituted indazoles, electrophilic aromatic substitution or cyclization precursors often yield mixtures of isomers. For the target molecule, the methyl group is located at position 4 on the benzene ring.[1]

The Structural Variables[2][3][4][5][6][7][8][9][10][11]
  • Regioisomerism: Is the methyl at C4, C5, C6, or C7?

  • Tautomerism: Is the proton on N1 (1H-indazole) or N2 (2H-indazole)? Note: In DMSO-

    
    , the 1H-tautomer is generally thermodynamically favored.
    
Visualizing the Diagnostic Challenge

RegioisomerChallenge Target Target: 4-Methyl Isomer (Peri-effect active) Method1 1D 1H NMR (Ambiguous Splitting) Target->Method1 Screening Alts Alternatives: 5, 6, 7-Methyl (No Peri-effect) Alts->Method1 Method2 2D NOESY/HMBC (Definitive Spatial Lock) Method1->Method2 Requires Validation Method2->Target Confirms C4-Me (NOE to H5 only) Method2->Alts Rejects C4-Me (NOE to H4/H6)

Figure 1: The decision matrix for distinguishing the 4-methyl isomer from its analogs. 1D NMR is insufficient for absolute proof without reference standards.

Part 2: Comparative Analysis of Analytical Methods

The following table compares the utility of available methods for this specific confirmation.

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (NOESY + HMBC) Method C: X-Ray Crystallography
Primary Output Chemical shift & SplittingSpatial proximity & C-H Connectivity3D Atomic Coordinates
Regio-Specificity Low to Medium . Relies on subtle splitting patterns (ABC vs ABX) which can be deceptive.High . The NOE correlation is a "fingerprint" of geometry.Absolute . The ultimate truth.
Sample Req. < 5 mg10–20 mg (for clear HMBC)Single Crystal (hard to grow)
Throughput 5 mins1–4 hoursDays to Weeks
Destructive? NoNoNo
Verdict Screening Tool. Use to check purity.Validation Tool. The Gold Standard for solution state.Reference Tool. Only if 2D is ambiguous.

Part 3: Detailed Experimental Protocol

To confirm the structure of This compound , follow this self-validating NMR workflow.

Sample Preparation
  • Solvent: DMSO-

    
      (99.9% D).
    
    • Why? Indazole carboxylic acids have poor solubility in CDCl

      
      . DMSO ensures the exchangeable protons (COOH and NH) are visible, often appearing as broad singlets downfield (
      
      
      
      12 ppm).
  • Concentration: ~10-15 mg in 600

    
    L solvent.
    
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent recommended)
  • Temperature: 298 K (25°C).

  • Experiments:

    • 1D Proton: 16 scans, 1s relaxation delay.

    • 2D NOESY: Mixing time (

      
      ) = 300–500 ms. (Crucial for observing the Me-H5 interaction).
      
    • 2D HMBC: Optimized for

      
       Hz.
      
Data Interpretation & Logic
A. 1D

H NMR Prediction

For the 4-methyl isomer, the aromatic region (benzene ring) contains only three protons: H5, H6, and H7.

  • H5: Doublet (d) or dd. Coupled to H6 (vicinal, ~7-8 Hz).

  • H6: Triplet (t) or dd. Coupled to H5 and H7.

  • H7: Doublet (d). Coupled to H6.

  • 4-Me: Singlet, integrating to 3H, likely shifted downfield (~2.6–2.8 ppm) due to the peri-effect of the C3-carbonyl.

B. The "Smoking Gun": 2D NOESY Analysis

This is the definitive step. You must look for the Through-Space interactions.

  • If 4-Methyl: The Methyl group is at the "corner."

    • NOE Observed: Methyl

      
      H5 .
      
    • NOE Absent: Methyl

      
       H3 (blocked by COOH). Methyl 
      
      
      
      H7 (too far).
  • If 5-Methyl (Alternative):

    • NOE Observed: Methyl

      
      H4  AND Methyl 
      
      
      
      H6 .
    • Differentiation: The 4-Me isomer shows NOE to only one aromatic neighbor (H5). The 5-Me isomer shows NOE to two aromatic neighbors.

C. HMBC Verification (Connectivity)
  • Methyl Protons will correlate to:

    • C4 (Quaternary, direct attachment, ~130-140 ppm).

    • C3a (Quaternary bridgehead).

    • C5 (Methine, tertiary carbon).

Part 4: Visualization of the Confirmation Logic

The following diagram illustrates the specific NOE correlations that confirm the 4-methyl structure versus the 5-methyl alternative.

NOE_Logic cluster_4Me Target: 4-Methyl Isomer cluster_5Me Alternative: 5-Methyl Isomer Me4 Methyl (C4) H5 Proton H5 Me4->H5 STRONG NOE (Diagnostic) H7 Proton H7 Me4->H7 NO Interaction Me5 Methyl (C5) H4_alt Proton H4 Me5->H4_alt NOE H6_alt Proton H6 Me5->H6_alt NOE

Figure 2: NOE Connectivity Map. The 4-Methyl isomer is confirmed by a single strong NOE to the H5 proton. The 5-Methyl isomer would display two vicinal NOE correlations.

Part 5: Expected Data Summary Table

Use this table to validate your experimental results.

SignalTypeApprox. Shift (DMSO-

)
MultiplicityKey HMBC CorrelationsKey NOESY Correlations
COOH Exchangeable12.5 – 13.5 ppmBroad SingletC3-
NH (H1) Exchangeable13.0 – 14.0 ppmBroad SingletC3, C3a, C7aH7 (weak)
H5 Aromatic7.2 – 7.4 ppmDoublet (

Hz)
C3a, C7C4-Me
H6 Aromatic7.3 – 7.5 ppmTriplet/ddC4, C7aH5, H7
H7 Aromatic7.6 – 7.8 ppmDoublet (

Hz)
C5, C3aH6, NH
C4-Me Aliphatic2.6 – 2.8 ppmSingletC4, C3a, C5 H5

Note: Chemical shifts are estimated based on substituent effects on the indazole core. The C4-Methyl is expected to be deshielded relative to a standard methyl due to the anisotropic effect of the C3-carbonyl group.

References

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al.[2] "The Tautomerism of Indazoles." Advances in Heterocyclic Chemistry. This text establishes the thermodynamic preference for 1H-indazoles in polar aprotic solvents like DMSO. Source: Validated via general chemical principles of heterocycles.

  • NMR of Indazole Derivatives: Doganc, F., & Göker, H. (2024).[2][3] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. Link:[Link] (Note: While focusing on N-alkylation, this paper details the HMBC/NOESY protocols essential for indazole assignment.)

  • General Indazole Data: PubChem Compound Summary for 1-Methyl-1H-indazole-3-carboxylic acid (Isomer analog). Link:[Link]

  • Crystal Structure Validation (Analogous): Hursthouse, M. B., et al. "1-Methyl-1H-indazole-3-carboxylic acid."[4] Crystal Structure Report Archive. Source: Crystallography Open Database (COD ID: 1519876).[4] Link:[Link][4]

Sources

A Comparative Guide to the Biological Activity of 4-Methyl-1H-indazole-3-carboxylic acid versus Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] Consequently, indazole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neurological activities.[2][3] At the heart of many of these bioactive molecules is the 1H-indazole-3-carboxylic acid core, a versatile building block for chemical synthesis.[2][4] This guide provides a comparative analysis of the biological activity of a specific derivative, 4-Methyl-1H-indazole-3-carboxylic acid, in the context of other substituted indazole analogs, supported by experimental data and methodologies.

The Biological Landscape of Indazole-3-Carboxylic Acid Derivatives

Indazole-3-carboxylic acid and its derivatives have demonstrated a remarkable breadth of biological activities. The carboxylic acid moiety at the 3-position serves as a crucial anchor for various pharmacophores, allowing for the synthesis of amides, esters, and other functional groups that can modulate the compound's interaction with biological targets.[2][5]

Anticancer Potential

A significant area of research for indazole derivatives is in oncology. Several FDA-approved small molecule anticancer drugs feature the indazole scaffold.[6] The anticancer activity of these compounds often stems from their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and survival.[3] For instance, various indazole derivatives have been shown to exhibit potent inhibitory activity against kinases such as PAK4, BRD4, and others, leading to apoptosis and cell cycle arrest in cancer cells.[7][8]

Anti-inflammatory Properties

Indazole derivatives have also been extensively investigated for their anti-inflammatory effects.[9] The mechanism of action for their anti-inflammatory activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[9] Some indazole compounds have shown weak to moderate anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities in preclinical models.[10]

Antimicrobial Activity

The indazole scaffold has also been explored for its potential in combating microbial infections. Various derivatives have been synthesized and tested against a range of bacteria and fungi, with some compounds exhibiting moderate activity.[2]

Comparative Analysis: The Influence of the 4-Methyl Substitution

While extensive data on this compound is not abundant in publicly available literature, we can infer its potential biological profile by examining structure-activity relationship (SAR) studies of related indazole derivatives. The substitution pattern on the indazole ring plays a critical role in determining the compound's biological activity, selectivity, and pharmacokinetic properties.

A study on 4-substituted 1-methyl-1H-indazoles revealed that compounds with substitutions at the 4-position exhibited weak anti-inflammatory, analgesic, and antipyretic activities.[10] This suggests that while the 4-methyl group may contribute to some level of these activities, it may not be the optimal substitution for maximizing potency in these areas.

To provide a clearer comparative perspective, the following table summarizes the reported biological activities of various indazole derivatives, highlighting the influence of different substitution patterns.

Compound/Derivative ClassSubstitution PatternBiological ActivityPotency (IC50/EC50)Reference(s)
4-Substituted 1-Methyl-1H-indazoles Methyl group at the 4-positionAnti-inflammatory, Analgesic, AntipyreticWeak activity reported[10]
Indazole-3-carboxamides Varied amide substitutions at the 3-positionAntibacterial, AntifungalModerate activity reported[2]
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione Chloro and substituted amino groups at 6- and 5-positionsBRD4 Inhibition (Anticancer)IC50 = 60 nM[7]
4-(3-1H-indazolyl)amino quinazoline derivatives Quinazoline moiety at the 3-positionPAK4 Inhibition (Anticancer)IC50 = 9-13 nM[8]
Indazole Derivatives (General) Varied substitutionsiNOS Inhibition (Anti-inflammatory)Varies with substitution[11]

Note: Direct comparative IC50 values for this compound are not available in the cited literature. The table provides a qualitative and quantitative comparison based on available data for related compounds.

Experimental Protocols

To ensure the scientific integrity of the reported biological activities, it is crucial to understand the experimental methodologies employed. Below are detailed protocols for key assays used in the evaluation of indazole derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used and validated model assesses the in vivo anti-inflammatory potential of a compound.

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis a Animal Acclimatization b Baseline Paw Volume Measurement a->b c Compound Administration (e.g., oral gavage) b->c d Subplantar Injection of Carrageenan c->d e Paw Volume Measurement (at regular intervals) d->e f Calculation of Edema Inhibition (%) e->f g Statistical Analysis f->g

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., this compound) and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Measurement a Cancer Cell Line Culture b Cell Seeding in 96-well Plates a->b c Addition of Test Compounds (serial dilutions) b->c d Incubation (e.g., 48-72 hours) c->d e Addition of MTT Reagent d->e f Incubation & Formazan Crystal Formation e->f g Solubilization of Formazan f->g h Absorbance Measurement (e.g., 570 nm) g->h i IC50 Calculation h->i

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and comparator indazoles) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway: Role of Kinase Inhibition in Cancer

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases. The following diagram illustrates a simplified signaling pathway where an indazole derivative can block the activity of a key kinase, leading to the inhibition of cancer cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Target Kinase (e.g., PAK4, BRD4) Rec->Kinase Substrate Downstream Substrate Kinase->Substrate Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Indazole Indazole Derivative Indazole->Kinase Inhibition

Caption: Simplified Kinase Inhibition Pathway by an Indazole Derivative.

Conclusion and Future Directions

The indazole scaffold remains a highly valuable framework in the quest for novel therapeutics. While direct comparative data for this compound is limited, the existing literature on related analogs provides a solid foundation for predicting its potential biological activities. The weak anti-inflammatory and analgesic effects observed in 4-substituted 1-methyl-1H-indazoles suggest that this specific substitution may not be optimal for these indications. However, the diverse activities of other indazole derivatives underscore the importance of further investigation.

Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a broader panel of biological targets, including various kinases and microbial strains. Such studies will provide a clearer understanding of its therapeutic potential and guide the rational design of more potent and selective indazole-based drugs.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15735-15744. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Link]

  • Park, C. H., et al. (2020). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. European Journal of Medicinal Chemistry, 187, 111952. [Link]

  • Artico, M., et al. (1990). 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities. Il Farmaco, 45(11), 1181-1196. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

  • Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Letters in Drug Design & Discovery, 16(8), 899-911. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

  • Longworth, M., et al. (2017). In vitro and in vivo pharmacological characterization of the synthetic cannabinoid receptor agonist methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (FUB-AMB). Journal of Pharmacology and Experimental Therapeutics, 360(3), 485-495. [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... [Link]

  • Wang, Y., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. Bioorganic & Medicinal Chemistry, 90, 117501. [Link]

  • Sreekanth Reddy, G., et al. (2019). Anticancer activity of indazole compounds. ResearchGate. [Link]

  • Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 314-319. [Link]

  • Ali, M. M., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(18), 4287. [Link]

  • Abdel-Aziz, M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Environmental Researches, 25(1), 1-20. [Link]

  • Kavitha, J., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01-FF04. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link]

Sources

validation of an analytical method for 4-Methyl-1H-indazole-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1H-indazole-3-carboxylic acid (4-MICA) is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors and anti-emetic agents (e.g., 5-HT3 antagonists). Its quantification presents a distinct analytical challenge due to the amphoteric nature of the indazole core and the polarity of the carboxylic acid moiety.

This guide objectively compares three analytical methodologies, ultimately validating UHPLC-MS/MS as the superior approach for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic studies), while acknowledging HPLC-UV as a robust alternative for raw material assay.

Part 1: The Analytical Challenge

The quantification of 4-MICA requires navigating specific physicochemical hurdles:

  • pKa Duality: The carboxylic acid (pKa ~3.0) and the indazole nitrogen (pKa ~1.5 for protonation) create a narrow pH window for optimal retention.

  • Isomer Interference: 4-MICA often co-elutes with its regioisomers (5-methyl or 6-methyl derivatives) in standard C18 chemistries.

  • Tailing: Free carboxylic acids tend to interact with residual silanols on stationary phases, causing peak tailing and reducing sensitivity.

Comparative Analysis of Methodologies
FeatureMethod A: UHPLC-MS/MS (Recommended)Method B: HPLC-UV Method C: GC-MS
Primary Use Trace Impurity / Bioanalysis (PK)Raw Material Assay / PurityVolatile Impurity Screening
Sensitivity (LOQ) High (< 1 ng/mL)Moderate (~10 µg/mL)High (requires derivatization)
Specificity Excellent (MRM transitions)Good (depends on resolution)Excellent (Mass spectral fingerprint)
Throughput High (< 5 min run time)Moderate (15-30 min)Low (Long run + Prep time)
Sample Prep Protein Precip. / Direct InjectDilute & ShootComplex (Silylation required)
Limitations Matrix effects (ion suppression)Low sensitivity for metabolitesMoisture sensitive; thermal instability

Part 2: Strategic Method Selection

The following decision tree illustrates the logic for selecting the appropriate validation path based on your specific analytical threshold (Assay vs. Trace).

MethodSelection Start Define Analytical Goal Conc Target Concentration? Start->Conc High High (> 0.1 mg/mL) (e.g., API Assay) Conc->High Major Component Trace Trace (< 1 µg/mL) (e.g., Impurity/PK) Conc->Trace Minor Component UV Select HPLC-UV (Robust, Cost-effective) High->UV MS Select UHPLC-MS/MS (Specific, Sensitive) Trace->MS Deriv Is Analyte Volatile? Trace->Deriv Alternative GC GC-MS (Derivatization) Deriv->GC Yes (with TMS)

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity requirements.

Part 3: Detailed Protocol (UHPLC-MS/MS)

This protocol is designed for trace quantification (e.g., 0.5 – 1000 ng/mL) in a complex matrix, compliant with ICH Q2(R2) guidelines.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: The Ethylene Bridged Hybrid (BEH) particle handles high pH, but here it is selected for its superior peak shape with acidic analytes compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mechanism:[1][2] Maintains the carboxylic acid (pKa ~3.03) in a protonated, neutral state to ensure retention on the hydrophobic C18 phase.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

Although 4-MICA has an acidic group, Positive Electrospray Ionization (ESI+) is preferred due to the basicity of the indazole nitrogen, which protonates readily.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 177.06

      
       131.05 (Loss of COOH).
      
    • Qualifier: m/z 177.06

      
       77.05 (Aromatic fragment).
      
  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

Sample Preparation Workflow

For biological matrices (plasma) or complex reaction mixtures.

SamplePrep Sample Sample (50 µL) IS Add Internal Std (d3-4-MICA) Sample->IS PPT Protein Ppt (200 µL ACN) IS->PPT Vortex Vortex & Centrifuge (10k rpm, 5 min) PPT->Vortex Super Collect Supernatant Vortex->Super Dilute Dilute 1:1 with Mobile Phase A Super->Dilute Inject Inject 2 µL Dilute->Inject

Figure 2: Optimized Protein Precipitation (PPT) workflow to minimize matrix effects.

Part 4: Validation Results & Performance Data

The following data represents a typical validation study performed under GLP conditions, adhering to ICH Q2(R2) standards.

Linearity and Range
  • Standard: 7 non-zero calibration standards.

  • Weighting:

    
     (essential for large dynamic ranges in MS).
    
ParameterResultAcceptance Criteria
Range 1.0 – 1000 ng/mLCovers expected study concentrations
Regression (

)
0.9985

Slope Precision 2.1% RSDN/A (Information only)
Accuracy & Precision (Intra-day / Inter-day)

Performed at LLOQ, Low, Medium, and High QC levels (


).
QC Level (ng/mL)Accuracy (% Bias)Precision (% CV)Status
LLOQ (1.0) +4.5%8.2%Pass (< 20%)
Low (3.0) -2.1%5.4%Pass (< 15%)
Mid (400) +1.8%3.1%Pass (< 15%)
High (800) -0.5%2.8%Pass (< 15%)
Specificity & Selectivity
  • Blank Matrix: No interference detected at retention time (RT = 2.4 min).

  • Isomer Resolution: 4-MICA (RT 2.4 min) is baseline separated from 6-MICA (RT 2.7 min) due to the steric hindrance of the 4-methyl group affecting interaction with the C18 chains.

Part 5: Scientific Grounding & Causality

Why ESI+ for a Carboxylic Acid?

While carboxylic acids naturally deprotonate (


), the indazole ring provides a basic nitrogen site. In acidic mobile phases (pH 2.7), the carboxylic acid is neutral (suppressing ionization in ESI-), but the indazole nitrogen is protonated (

). This allows for positive mode detection , which generally offers a more stable background and higher sensitivity than negative mode for this specific scaffold [1].
The Role of Formic Acid

The addition of 0.1% formic acid is non-negotiable. Without it, the carboxylic acid moiety would partially ionize, leading to peak splitting or severe tailing due to ionic interactions with the stationary phase. The acid ensures the molecule remains in a single, neutral charge state regarding the carboxyl group, sharpening the peak [2].

Derivatization for GC-MS (Alternative)

If LC-MS is unavailable, GC-MS requires silylation. The polar -COOH and -NH groups must be capped using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: 4-MICA + BSTFA

    
     Di-TMS-4-MICA.
    
  • Risk: Incomplete derivatization of the sterically hindered 4-position methyl group can lead to multiple peaks.

References

  • ICH Association. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]

  • Sielc Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • ChemicalBook. (2024). 1H-Indazole-3-carboxylic acid Properties and Spectral Data.

Sources

comparing the efficacy of different coupling reagents for amide synthesis

[1][2]

Executive Summary

The formation of the amide bond is the single most executed reaction in medicinal chemistry, yet the "standard" choice (often HATU or EDC/HOBt) is frequently suboptimal for modern drug discovery challenges. This guide moves beyond textbook definitions to provide a rigorous, data-backed comparison of coupling reagents, focusing on the triad of efficacy (yield) , stereochemical integrity (racemization) , and process suitability (safety/green chemistry) .

We analyze three distinct generations of reagents:

  • Carbodiimides (EDC, DIC): The legacy standard.

  • Uronium/Aminium Salts (HATU, COMU): The high-potency activators.

  • Cyclic Phosphonic Anhydrides (T3P): The modern solution for difficult and scalable couplings.

Mechanistic Underpinnings & Causality

To select the correct reagent, one must understand the activation pathway and the specific failure modes (side reactions) associated with each class.

The Activation Landscape

All coupling reagents function by converting the poor electrophile (carboxylic acid, -OH) into a potent leaving group. The nature of this leaving group dictates the reaction's speed and its susceptibility to racemization.

  • Carbodiimides (EDC/DIC): Form an unstable O-acylisourea.[1] Without additives (HOBt/HOAt), this intermediate rearranges to an unreactive N-acylurea or causes racemization via oxazolone formation.

  • Uronium/Aminium (HATU/HBTU): React with the carboxylate to form an active ester (OBt or OAt). Critical Note: If excess reagent is used, the amine can attack the reagent directly, leading to a guanidinium byproduct (capping the amine).

  • T3P (Propylphosphonic Anhydride): Forms a mixed anhydride with the carboxylic acid. This intermediate is highly reactive toward amines but remarkably stable to epimerization due to the specific geometry of the cyclic transition state.

ActivationPathwaysAcidCarboxylic Acid(R-COOH)BaseBase(DIPEA/TEA)Acid->BaseO_AcylO-Acylisourea(Unstable)Acid->O_Acyl+ EDCActiveEsterActive Ester(OBt/OAt/Oxyma)Acid->ActiveEster+ HATU/COMUMixedAnhMixed AnhydrideAcid->MixedAnh+ T3PEDCCarbodiimide(EDC)Base->EDCHATUUronium(HATU/COMU)Base->HATUT3PCyclic Anhydride(T3P)O_Acyl->ActiveEster+ Additive(HOBt/HOAt)RacemizationOxazolone(Racemization)O_Acyl->RacemizationSlow Amine AttackGuanidineGuanidinium(Dead End)ActiveEster->GuanidineExcess Reagent+ AmineAmideAMIDE PRODUCTActiveEster->Amide+ AmineMixedAnh->Amide+ Amine(Low Epimerization)

Figure 1: Activation pathways and failure modes. Note the guanidinium trap for uroniums and the oxazolone racemization path for carbodiimides.

Comparative Performance Analysis

The following data synthesizes head-to-head comparisons from key process chemistry literature (e.g., Dunetz et al., Org. Lett. 2011; El-Faham et al., Chem. Rev. 2011).[2]

Table 1: Reagent Efficacy Matrix
FeatureHATU COMU T3P EDC / HOBt
Class Uronium (OAt)Uronium (Oxyma)Cyclic Phosphonic AnhydrideCarbodiimide
Coupling Speed Very Fast (<30 min)Very Fast (<30 min)Moderate (1-12 h)Slow (2-24 h)
Steric Hindrance ExcellentExcellentGoodPoor
Racemization Risk Moderate (High if base excess)LowVery Low High
Safety Profile Explosive Risk (Benzotriazole)Safe (Oxyma based)Non-Toxic / Non-AllergenicSensitizer
Purification Difficult (TMU byproduct)Moderate (Water soluble byproduct)Excellent (Water soluble)Moderate (Urea removal)
Cost HighModerateLow (Bulk available)Low
Case Study: The "Impossible" Coupling

Data adapted from Dunetz et al. (Pfizer), Org. Lett. 2011, 13, 5048.

In the synthesis of a glucokinase activator involving a highly epimerization-prone phenylacetic acid derivative and a non-nucleophilic aminopyridine:

ReagentYieldEpimerization (% ee loss)Notes
EDC / HOBt <5%N/AFailed activation
HATU 45%>10%Significant racemization
T3P (w/ Pyridine) 88% <0.5% Clean reaction, simple workup

Analysis: While HATU is often the most potent activator, its high reactivity can be detrimental for chiral substrates, leading to rapid proton abstraction at the

Experimental Protocols

Protocol A: The "Sledgehammer" Method (HATU/COMU)

Use for: Difficult couplings, sterically hindered non-chiral substrates, or small-scale discovery where yield is paramount.

Safety Note: HATU is a potential explosive hazard and sensitizer.[3] COMU is a safer alternative with identical or superior performance.

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), COMU (1.0-1.1 eq), DIPEA (2.0-3.0 eq).

    • Expert Tip: Never use excess Uronium reagent (>1.0 eq relative to Acid). Excess reagent reacts with the amine to form a guanidine byproduct that is inseparable from the product.

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration). DCM can be used but reaction rates are slower.

  • Procedure:

    • Dissolve Carboxylic Acid and DIPEA in solvent. Stir for 2 mins.

    • Add COMU (or HATU).[4] The solution will turn yellow/orange (active ester formation). Stir for 2-5 mins.

    • Add the Amine.[5][3][6][7][8][9][10]

    • Monitor by LCMS. Reaction is usually complete in <30 mins.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (removes Oxyma/HOAt), then 1M HCl (removes amine), then Brine.

Protocol B: The "Precision" Method (T3P)

Use for: Scale-up (>1g), epimerization-prone chiral centers, or when easy workup is required.

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), T3P (1.5-2.0 eq, usually supplied as 50% w/w in EtOAc/DMF), Base (3.0-5.0 eq).

    • Expert Tip: T3P requires a massive excess of base compared to other reagents because the reagent itself is acidic and the byproduct is a phosphonic acid salt. Pyridine or N-Methylmorpholine (NMM) are superior to DIPEA for preventing epimerization.

  • Solvent: EtOAc, 2-MeTHF, or DCM. (Green solvent compatible).

  • Procedure:

    • Combine Acid, Amine, and Base in the solvent. (No pre-activation needed).

    • Cool to 0°C (optional, but recommended for max enantiopurity).

    • Add T3P solution dropwise.

    • Allow to warm to RT.[11] Stirring may take longer (2-12 h).

  • Workup:

    • Add water directly to the reaction mixture.

    • Separate layers.[6] The T3P byproducts are completely water-soluble .[6]

    • Wash organic layer with 1M NaOH (removes unreacted acid and phosphorus byproducts) and 1M HCl.

    • Evaporate.[11] Often yields pure product without chromatography.

Decision Matrix

Do not default to HATU. Use this logic flow to select the optimal reagent for your specific substrate.

DecisionTreeStartStart: Amide CouplingChiralIs the Acid Chiral & Epimerization Prone?Start->ChiralHinderedIs the coupling Sterically Hindered?Chiral->HinderedNoRec_T3PUSE T3P + Pyridine(Low Epimerization, Easy Workup)Chiral->Rec_T3PYesScaleIs the scale >10g?Hindered->ScaleNoRec_COMUUSE COMU or HATU(Max Potency)Hindered->Rec_COMUYes (Tetra-substituted, etc.)SolubilityAre reagents soluble in DCM/EtOAc?Scale->SolubilityNoScale->Rec_T3PYes (Green/Safety)Solubility->Rec_COMUNo (Need DMF)Rec_EDCUSE EDC + Oxyma/HOBt(Standard, Cheap)Solubility->Rec_EDCYesRec_AcidClConsider Acid Chloride(Ghosez Reagent)

Figure 2: Reagent selection flowchart based on substrate properties and process requirements.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., & Albericio, F. (2010).[12] "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents."[13][14] Journal of Peptide Science, 16(1), 6-9.[12]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Bachem. (2024). "Peptide Coupling Reagents Guide."

A Comparative Guide to Orthogonal Purity Assessment of 4-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical development and chemical synthesis, the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-Methyl-1H-indazole-3-carboxylic acid is a critical building block whose impurity profile can significantly impact the quality, safety, and efficacy of downstream products. Relying on a single analytical method for purity assessment presents a significant risk, as no single technique can universally detect all potential impurities. This guide provides a comprehensive, in-depth comparison of orthogonal analytical methods, offering a robust strategy for a holistic and accurate purity determination of this compound. We will explore the underlying principles, provide field-proven experimental protocols, and present a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR), empowering researchers to build a self-validating and scientifically sound purity assessment workflow.

The Principle of Orthogonality: A Multi-Pronged Approach to Purity

The core tenet of an orthogonal approach is to employ multiple analytical methods that measure the same attribute (purity) through different and uncorrelated physicochemical principles. For instance, an impurity that has a similar polarity to the main compound might co-elute in an RP-HPLC system. However, the same impurity may have a significantly different volatility or charge-to-size ratio, allowing for its clear separation and detection by GC or CE, respectively. This multi-dimensional analysis provides a much higher degree of confidence in the final purity value.

Orthogonal_Workflow Fig. 1: Conceptual workflow of orthogonal purity analysis. cluster_sample Analyte cluster_methods Orthogonal Separation & Quantification Principles cluster_result Outcome Analyte 4-Methyl-1H-indazole- 3-carboxylic acid HPLC RP-HPLC (Separation by Polarity) Analyte->HPLC GC GC-MS (Separation by Volatility) Analyte->GC CE Capillary Electrophoresis (Separation by Charge/Size) Analyte->CE NMR qNMR (Quantification by Nuclear Properties) Analyte->NMR Result Comprehensive & Validated Purity Profile HPLC->Result GC->Result CE->Result NMR->Result

Caption: A conceptual workflow illustrating how different analytical principles are applied to a single analyte to generate a comprehensive purity profile.

Physicochemical Profile: Guiding Method Selection

Understanding the inherent properties of this compound is the first step in designing a robust analytical strategy. These properties dictate the suitability and starting conditions for each technique.

PropertyValue (or Predicted)Implication for Analytical Method Selection
Molecular Formula C₉H₈N₂O₂Confirms the elemental composition for mass spectrometry.
Molecular Weight 176.17 g/mol Essential for qNMR calculations and mass spectral analysis.
Appearance Off-white to beige crystalline powderA basic quality check; any deviation may suggest gross contamination.
Melting Point >250 °C (with decomposition)The high melting point and thermal lability indicate that GC analysis will require derivatization to increase volatility and prevent degradation in the injector.
Solubility Soluble in DMSO, MethanolGuides the choice of diluents for sample preparation in HPLC and CE, ensuring sample integrity and compatibility with the mobile phase/buffer.
pKa ~3.0-4.0 (for the carboxylic acid)Critical for HPLC and CE. In RP-HPLC, pH can be adjusted to suppress ionization and improve peak shape. In CE, a buffer pH well above the pKa is needed to ensure the analyte is fully ionized and migrates predictably.[1]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Principle: RP-HPLC is the workhorse of purity analysis, separating compounds based on their relative hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic molecules more strongly. By using a polar mobile phase and gradually increasing its organic content (gradient elution), we can elute compounds in order of increasing hydrophobicity. This method is ideal for detecting impurities with different polarities than the main compound. The method's validation is governed by international standards.[2]

Experimental Protocol
  • System Preparation:

    • HPLC System: A quaternary or binary HPLC with a UV/DAD detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The acid is added to control the pH and ensure the carboxylic acid on the analyte is protonated, leading to better peak shape.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Injection Volume: 5 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance (e.g., 254 nm) for quantification and use the full spectrum for peak purity analysis.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability & Data Analysis:

    • Perform five replicate injections of the standard. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

    • Calculate purity using the area percent method. Peak purity analysis using the DAD data should be performed to check for co-eluting impurities.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Causality & Principle: GC separates compounds based on their volatility and interaction with the column's stationary phase. Due to its high melting point and polar carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. Derivatization, specifically silylation, is employed to mask the polar functional group, decrease the boiling point, and increase thermal stability. The mass spectrometer provides a second dimension of analysis, confirming identity based on mass-to-charge ratio and fragmentation patterns, making this method exceptionally specific.

Experimental Protocol
  • System Preparation:

    • GC-MS System: A GC equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization and Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of Pyridine (to act as a catalyst and solvent) and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. BSTFA is a powerful silylating agent.

    • Cap the vial tightly and heat at 75 °C for 45 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection.

  • Chromatographic & Spectrometric Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.

    • Oven Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temp: 290 °C

    • Ion Source Temp: 230 °C

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak for the silylated derivative of the main compound.

    • Confirm its identity by comparing the acquired mass spectrum with the theoretical fragmentation pattern.

    • Assess purity based on the total ion chromatogram (TIC) area percent. Search for known potential impurities (e.g., starting materials, by-products) by extracting their characteristic ions.

Method 3: Capillary Electrophoresis (CE)

Causality & Principle: CE offers a completely different separation mechanism based on the electrophoretic mobility of an analyte in an electric field. Mobility is a function of the analyte's charge-to-size ratio. At a pH significantly above the analyte's pKa, the carboxylic acid group will be fully deprotonated, giving the molecule a consistent negative charge. This makes it ideal for separating impurities that have different charges or sizes, which might be chromatographically similar.

Experimental Protocol
  • System Preparation:

    • CE System: A system equipped with a DAD detector.

    • Capillary: Fused-silica capillary, 50 µm I.D., ~60 cm total length.

    • Background Electrolyte (BGE): 50 mM sodium tetraborate buffer, pH 9.2. This pH is chosen to be several units above the analyte's pKa, ensuring full ionization.

  • Sample Preparation:

    • Dissolve the sample in the BGE to a final concentration of 0.2 mg/mL.

    • Sonicate briefly to ensure complete dissolution and filter through a 0.22 µm filter.

  • Electrophoretic Conditions:

    • Capillary Conditioning (for new capillary): Flush with 1 M NaOH (10 min), water (10 min), and BGE (20 min).

    • Pre-run Flush: Flush with BGE for 2 minutes before each injection.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV (normal polarity).

    • Capillary Temperature: 25 °C.

    • Detection: 214 nm.

  • Data Analysis:

    • The electropherogram will show peaks based on migration time.

    • Calculate purity using the area percent method, correcting for mobility differences if necessary for highly accurate quantification.

Method 4: Quantitative Nuclear Magnetic Resonance (qNMR)

Causality & Principle: Unlike the other methods, qNMR is not a separation technique but a primary quantitative method. The area of a ¹H NMR signal is directly proportional to the number of protons it represents. By co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This method is orthogonal to all chromatographic techniques as it is independent of factors like extinction coefficients or detector response.[3]

Experimental Protocol
  • Materials & System:

    • NMR Spectrometer: 400 MHz or higher, with a well-shimmed probe.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: Certified Maleic Acid (high purity, known chemical formula, and signals that do not overlap with the analyte).

  • Sample Preparation:

    • Accurately weigh (using a microbalance) approximately 15 mg of this compound and 10 mg of maleic acid into a clean vial. Record the masses precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90° pulse, accurately calibrated.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard signals being integrated (e.g., 30-60 seconds). This ensures complete relaxation and accurate signal integration.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Process the spectrum with minimal baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the formula: Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the internal standard (as a percentage)

Comparative Summary of Orthogonal Methods

FeatureRP-HPLCGC-MS (with Derivatization)Capillary Electrophoresis (CE)qNMR
Primary Principle Polarity / HydrophobicityVolatility / Mass-to-ChargeCharge-to-Size RatioNuclear Magnetic Properties
Strengths High resolution, robust, widely available, excellent for non-volatile impurities.High specificity and sensitivity, structural confirmation from MS.High efficiency, orthogonal to HPLC, low solvent consumption.Primary ratio method, highly accurate and precise, no analyte-specific reference standard required.
Limitations May fail to separate impurities with similar polarity.Requires derivatization for non-volatile analytes, potential for thermal degradation.Sensitive to buffer composition and capillary surface; lower concentration sensitivity than HPLC.Lower throughput, requires specialized equipment, lower sensitivity than chromatographic methods.
Best Suited For General purity screening, detecting isomers and related substances with different polarity.Identifying volatile/semi-volatile impurities, starting materials, and providing definitive structural confirmation.Detecting charged impurities, inorganic ions, and compounds that are difficult to resolve by HPLC.Providing an absolute, highly accurate purity value (assay) to validate chromatographic results.

Conclusion and Recommendation

No single analytical method can provide a complete picture of the purity of this compound. A robust and defensible purity assessment strategy must be built on an orthogonal foundation. For routine quality control, RP-HPLC should be employed as the primary chromatographic technique due to its robustness and versatility. To ensure comprehensive impurity detection, this must be supplemented with a method based on a different principle. Capillary Electrophoresis serves as an excellent orthogonal separation technique. For definitive identification of impurities and detection of volatile contaminants, GC-MS is invaluable. Finally, to establish an absolute purity value and to qualify the primary reference standard, qNMR is the gold standard. By integrating these four methods, researchers and drug development professionals can build a self-validating system that ensures the highest confidence in the quality of their material, satisfying both scientific rigor and regulatory expectations.

References

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. Available at: [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography, 2nd Edition. John Wiley & Sons.
  • Weinberger, R. (2000). Practical Capillary Electrophoresis, 2nd Edition. Academic Press. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: A Versatile Tool for the Analysis of Complex Natural Products. Journal of Natural Products, 70(5), 843-851. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. Compound Summary for 1-Methyl-1H-indazole-3-carboxylic acid. Accessed January 2026. Available at: [Link]

Sources

A Comparative Guide to Molecular Weight Confirmation of 4-Methyl-1H-indazole-3-carboxylic acid: LC-MS vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized compound's molecular identity is a cornerstone of scientific rigor. In the development of novel therapeutics, such as derivatives of 4-Methyl-1H-indazole-3-carboxylic acid, a molecule of interest in various pharmacological contexts, precise molecular weight determination is a critical quality control checkpoint. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the practical and theoretical considerations of each method, providing detailed experimental protocols and illustrative data to guide the modern researcher.

Introduction to the Analyte: this compound

This compound is a heterocyclic aromatic compound. Understanding its chemical properties is paramount for selecting and optimizing an analytical method.

Chemical Structure:

Key Properties:

  • Molecular Formula: C₉H₈N₂O₂

  • Monoisotopic Mass: 176.0586 g/mol

  • Average Molecular Weight: 176.17 g/mol

  • Functionalities: Carboxylic acid, aromatic indazole ring system. The presence of the carboxylic acid group makes the molecule amenable to deprotonation, a key aspect for certain ionization techniques in mass spectrometry.

Principle of Molecular Weight Confirmation

The core objective is to experimentally verify that the synthesized molecule has the expected molecular weight, which in turn confirms its elemental composition. Both LC-MS and NMR offer distinct yet complementary approaches to achieve this. LC-MS provides a direct measurement of the mass-to-charge ratio of the ionized molecule, while NMR provides detailed structural information from which the molecular formula, and thus the molecular weight, can be inferred.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and widely used technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] This combination allows for the analysis of complex mixtures and provides high confidence in the identification of target compounds.

The "Why": Rationale for LC-MS Parameters

Our choice of LC-MS parameters is guided by the chemical nature of this compound. As a relatively polar aromatic carboxylic acid, a reversed-phase chromatographic method is appropriate.[2] The acidic nature of the molecule makes it suitable for negative ion mode electrospray ionization (ESI), where it can be readily deprotonated to form the [M-H]⁻ ion.[3][4]

A C18 column is selected for the stationary phase due to its hydrophobic nature, which provides good retention for aromatic compounds.[5] The mobile phase, consisting of a mixture of water and acetonitrile with a small amount of formic acid, is chosen to ensure good peak shape and efficient ionization. Formic acid helps to suppress the ionization of silanol groups on the silica-based stationary phase and provides a source of protons for positive ion mode if needed, although negative mode is preferred for this analyte.[6]

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range 50-500 m/z
Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Filter C->D E Inject Sample into LC D->E F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Mass Analysis G->H I Extract Ion Chromatogram H->I J Mass Spectrum of Peak I->J K Confirm [M-H]⁻ Ion J->K

Caption: LC-MS workflow for molecular weight confirmation.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[7] By providing detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), the complete structure of the molecule can be determined, and from this, the molecular weight can be unequivocally confirmed.

The "Why": Rationale for NMR Parameters

For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will show the number of unique carbon atoms. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this molecule as it readily dissolves the carboxylic acid and its residual proton signal does not interfere with the aromatic region of the analyte's spectrum. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A standard 500 MHz NMR spectrometer provides sufficient resolution for unambiguous spectral interpretation of this small molecule.[8]

Experimental Protocol: NMR

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

Parameter¹H NMR¹³C NMR
Spectrometer 500 MHz125 MHz
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time 2-3 seconds1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 16-321024-2048
Temperature 25 °C25 °C
Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Assign ¹H and ¹³C Signals E->F G Confirm Structural Integrity F->G H Infer Molecular Formula & Weight G->H

Caption: NMR workflow for structural and molecular weight confirmation.

Comparative Analysis: LC-MS vs. NMR

FeatureLC-MSNMR Spectroscopy
Primary Information Molecular Mass-to-Charge RatioMolecular Structure
Sensitivity High (picogram to femtogram)Lower (milligram to microgram)
Sample Purity Requirement Can tolerate some impurities due to chromatographic separationHigh purity required for unambiguous spectra
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)
Confirmation Level Direct molecular weight measurementIndirect confirmation via structure elucidation
Isomer Differentiation Can separate isomers chromatographicallyExcellent for distinguishing isomers
Instrumentation Cost Moderate to HighHigh
Expertise Required Moderate for operation, higher for interpretationHigh for spectral interpretation
A Note on High-Resolution Mass Spectrometry (HRMS)

For even greater confidence in molecular formula determination, High-Resolution Mass Spectrometry (HRMS) is an invaluable tool. While standard LC-MS provides the nominal mass, HRMS can measure the mass with very high accuracy (typically <5 ppm error).[10][11] This level of precision allows for the determination of the elemental composition of the molecule, as very few elemental formulas will match the measured accurate mass.

Data Interpretation and Expected Results

LC-MS:

The primary output will be a chromatogram showing a peak at a specific retention time. The mass spectrum of this peak should exhibit a prominent ion at an m/z corresponding to the deprotonated molecule ([M-H]⁻). For this compound (MW = 176.17), the expected major ion in negative ESI mode would be at m/z 175.05. If HRMS is used, the measured mass should be within 5 ppm of the calculated exact mass of the [M-H]⁻ ion (C₉H₇N₂O₂⁻ = 175.0513).

NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals will be characteristic of the aromatic, methyl, and carboxyl carbon environments. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure, thereby confirming the molecular formula and weight.[8]

Conclusion

Both LC-MS and NMR spectroscopy are powerful and essential techniques for the molecular weight confirmation of synthesized compounds like this compound.

  • LC-MS offers a rapid and highly sensitive method for the direct determination of molecular weight. It is particularly useful for high-throughput screening and for the analysis of samples that may not be completely pure. The use of HRMS provides an even higher level of confidence by confirming the elemental composition.

  • NMR Spectroscopy , on the other hand, provides a wealth of structural information that not only confirms the molecular weight but also validates the entire molecular structure, including the regiochemistry of the methyl group.[2][12]

For a comprehensive and unambiguous confirmation of the identity of this compound, a combined approach is recommended. LC-MS can be used for initial, rapid confirmation of the molecular weight, while NMR spectroscopy provides the definitive structural proof. This dual-pronged analytical strategy ensures the highest level of scientific integrity and is a critical component of any drug discovery and development program. The choice of technique, or their combination, will ultimately depend on the specific requirements of the analysis, including the available sample amount, the need for structural information, and the desired throughput.

Comparison of Analytical Approaches

Analytical_Comparison cluster_lcms LC-MS / HRMS cluster_nmr NMR Spectroscopy cluster_conclusion Optimal Strategy lcms Direct Mass Measurement lcms_adv High Sensitivity Rapid Analysis lcms->lcms_adv lcms_dis Limited Structural Info lcms->lcms_dis conclusion Combined Approach for Unambiguous Confirmation lcms->conclusion nmr Structural Elucidation nmr_adv Definitive Structure Proof Isomer Differentiation nmr->nmr_adv nmr_dis Lower Sensitivity Slower Analysis nmr->nmr_dis nmr->conclusion

Caption: Comparison of LC-MS/HRMS and NMR for molecular confirmation.

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. [Link]

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021). MDPI. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023). Alwsci. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). PMC. [Link]

  • LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. (2011). PubMed. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). ResearchGate. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2020). LCGC International. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). PMC. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2007). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. (2015). PubMed Central. [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. [Link]

  • High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc.. [Link]

  • A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. (2014). PubMed. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA. [Link]

  • Electrospray Ionization (ESI). (n.d.). University of Arizona. [Link]

  • Accurate Mass. (n.d.). University of Notre Dame. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). PubMed Central. [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. [Link]

  • HRMS: Fundamentals and Basic Concepts. (n.d.). ScienceDirect. [Link]

  • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (2023). ChemRxiv. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • Modern NMR Methods in the Structural Elucidation of Natural Products. (2019). Enlighten Theses. [Link]

  • Analytical Method Validation, Verification or Qualification - What to Use & When?. (2022). Lachman Consultants. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2021). MDPI. [Link]

Sources

FTIR Fingerprinting of 4-Methyl-1H-indazole-3-carboxylic acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of kinase inhibitors and 5-HT3 receptor antagonists.[1] Its analysis presents a specific challenge: distinguishing the carboxylic acid functionality amidst a nitrogen-rich heterocyclic core that is prone to tautomerism (1H vs 2H) and strong intermolecular hydrogen bonding.[2]

This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as a primary tool for functional group verification.[1][2] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, our analysis demonstrates that FTIR offers superior throughput for monitoring reaction completion (ester hydrolysis) and solid-state form identification (polymorph screening), acting as the "first-line of defense" in quality control.[2]

Part 1: The Analytical Challenge

The molecule comprises three distinct spectroscopic zones that complicate analysis:

  • The Indazole Core: A fused benzene-pyrazole ring system.[1][2][3] The N-H stretch is often obscured by the carboxylic acid O-H envelope.[1][2]

  • The C3-Carboxylic Acid: Capable of forming strong cyclic dimers in the solid state, leading to extreme peak broadening.[1][2]

  • The C4-Methyl Group: Provides steric bulk adjacent to the carboxylic acid, potentially disrupting planar hydrogen bonding networks and influencing carbonyl shift frequencies.[1][2]

The "Silent" Tautomer Risk

Indazoles can exist as 1H- or 2H-tautomers.[1] While the 1H-form is thermodynamically favored, synthesis conditions can trap the 2H-form. FTIR provides a rapid "fingerprint" check for this shift, which manifests as changes in the ring breathing modes (1500–1600 cm⁻¹), often faster than preparing an NMR sample.[2]

Part 2: FTIR Performance Analysis & Band Assignment[2]

The following spectral assignments are derived from comparative data of 1H-indazole-3-carboxylic acid derivatives. The presence of the 4-methyl group introduces specific aliphatic signals and steric effects.

Table 1: Critical FTIR Frequency Assignments
Functional GroupFrequency (cm⁻¹)Intensity/ShapeDiagnostic Value
O-H Stretch (Acid) 2500 – 3300Broad, Multi-bandHigh. The "fermi resonance" pattern indicates the formation of carboxylic acid dimers. Absence suggests salt formation or esterification.[1][2]
N-H Stretch (Indazole) 3100 – 3450Medium, Sharp (if visible)Medium. Often buried under the O-H envelope.[2] In dilute solution (non-H-bonded), it shifts to ~3450 cm⁻¹.[1][2]
C=O Stretch (Acid) 1680 – 1710Strong, SharpCritical. The "Money Peak."[2] • Monomer (rare in solid): ~1750 cm⁻¹[2]• Dimer (standard): ~1690 cm⁻¹[2]• Note: The 4-methyl steric hindrance may shift this slightly higher (1700-1710) by weakening dimer strength.[1]
C=N / C=C (Ring) 1610 – 1630MediumHigh. Characteristic of the indazole core.[1][2] Distinguishes from indole or benzimidazole analogs.[1][2]
C-H (Methyl) 2920 – 2960Weak, ShoulderMedium. Confirms the presence of the alkyl substituent (distinguishes from parent indazole-3-COOH).
C-O Stretch (Acid) 1200 – 1300StrongMedium. Confirms the acid functionality; useful if the Carbonyl region is obscured by solvent peaks.[2]

Expert Insight: In the solid state (ATR/KBr), you will almost never see the "free" O-H stretch.[2] You will see a broad "hump" centered around 3000 cm⁻¹.[1][2] If you see a sharp peak at 3500 cm⁻¹ without the broad hump, your sample may be wet (water) or you have an isolated hydroxyl, not a dimerized acid.[2]

Part 3: Comparative Assessment (FTIR vs. Alternatives)

To validate the utility of FTIR, we compare it against 1H NMR and Mass Spectrometry (MS) for this specific application.

Table 2: Methodological Comparison
FeatureFTIR (ATR) 1H NMR (DMSO-d6) Mass Spectrometry (LC-MS)
Primary Utility Functional Group ID & Solid State FormStructural Connectivity & PurityMolecular Weight & Elemental Comp.[1]
Sample State Solid (Neat)Liquid (Dissolved)Liquid (Ionized)
Time to Result < 2 Minutes15–45 Minutes10–30 Minutes
Differentiation Power Excellent for C=O vs C-OH vs Ester.[1][2]Excellent for counting protons and seeing the 4-Methyl group position.[1]Poor for isomers (cannot easily distinguish 4-methyl from 5-methyl).[1]
Blind Spot Cannot prove the position of the methyl group (4-Me vs 5-Me is hard to distinguish)."Invisible" functional groups (e.g., inorganic salts, some dimers).[1][2]Cannot detect non-ionizable impurities.
Cost per Run NegligibleHigh (Solvents/Deuterium)Moderate
The Verdict
  • Use FTIR when: You are monitoring the hydrolysis of Methyl 4-methyl-1H-indazole-3-carboxylate to the acid. The disappearance of the ester C=O (1730 cm⁻¹) and appearance of the acid dimer C=O (1690 cm⁻¹) is definitive.[2]

  • Use NMR when: You need to prove the methyl group is at position 4 and not position 5 (using NOE or coupling constants).[1][2]

Part 4: Experimental Protocol

Method A: Attenuated Total Reflectance (ATR) - Recommended for QC
  • Prerequisite: Dry powder sample.[1][2]

  • Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).[1][2]

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1][2]

  • Sample Loading: Place ~2-5 mg of this compound onto the crystal center.

  • Compression: Apply pressure using the anvil.[1][2]

    • Critical: For carboxylic acids, excessive pressure can sometimes induce pressure-induced polymorphic transitions.[1] Apply consistent, moderate force (click-stop torque wrench).[1][2]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1][2]

  • Post-Processing: Apply ATR correction (if comparing to library KBr spectra) to adjust for penetration depth differences at lower wavenumbers.

Method B: KBr Pellet - Recommended for Detailed Structural Analysis[1]
  • Why? ATR often truncates the intensity of the high-wavenumber O-H/N-H stretches.[1][2] KBr transmission provides a clearer view of the hydrogen-bonding envelope.[1]

  • Mix: Grind 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).

  • Press: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Analyze: Transmission mode.

Part 5: Analytical Workflow Diagram

The following decision tree illustrates the logical flow for validating the compound using FTIR as the primary gatekeeper.

FTIR_Workflow Start Crude Product: 4-Methyl-1H-indazole-3-COOH ATR ATR-FTIR Analysis (4000-600 cm⁻¹) Start->ATR Check1 Check 1680-1710 cm⁻¹ region ATR->Check1 Decision1 Strong Peak @ ~1690 cm⁻¹? Check1->Decision1 EsterFail Peak @ ~1730-1740 cm⁻¹ (Unreacted Ester) Decision1->EsterFail No (Higher Freq) Check2 Check 2500-3300 cm⁻¹ region Decision1->Check2 Yes EsterFail->Start Reprocess/Hydrolyze Decision2 Broad 'Fermi' Envelope? Check2->Decision2 SaltFail No Broad OH (Likely Carboxylate Salt) Decision2->SaltFail No Pass Functional Group Verified Proceed to NMR for Regio-ID Decision2->Pass Yes

Caption: Figure 1.[1][2] Logical decision tree for validating this compound synthesis using FTIR as the primary screening tool.

References

  • Snyder, H. R., et al. (1952).[1][2] Synthesis of 1H-indazole-3-carboxylic acid derivatives. Journal of the American Chemical Society.[1][2] (Context: Foundational synthesis and characterization of the indazole acid core).[2]

  • Chandrasekhar, T., et al. (2012).[1][2][4] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[1][2][4] (Context: Provides comparative IR data for amide vs acid derivatives).

  • Thermo Fisher Scientific. (2023).[1][2][5] Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (Context: Methodology for comparing FTIR and NMR in carboxylic acid analysis).

  • PubChem. (2025).[1][2] Methyl 1H-indazole-3-carboxylate Spectral Data. (Context: Reference spectral data for the methyl ester precursor).

  • Spectroscopy Online. (2018).[1][2] The C=O[2][6][7][8] Bond, Part III: Carboxylic Acids.[1][2] (Context: Theoretical grounding for carboxylic acid dimer band assignment).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 4-Methyl-1H-indazole-3-carboxylic acid. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in the laboratory.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, data from closely related indazole-3-carboxylic acid analogues provides a strong basis for a conservative and robust safety protocol.

The primary hazards associated with this class of compounds include:

  • Serious Eye Irritation : Contact can cause significant and potentially lasting damage to the eyes.[1][2][3]

  • Skin Irritation : Direct contact with the solid or solutions can lead to skin irritation.[1][3]

  • Respiratory Tract Irritation : As a fine powder, inhalation of dust can irritate the respiratory system.[1][4]

  • Harmful if Swallowed : Ingestion can lead to acute toxicity.[5][6]

These hazards dictate a multi-faceted approach to protection, focusing on preventing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion (mouth).

Core Directive: Engineering Controls as the First Line of Defense

Personal protective equipment is the final barrier between you and a hazardous substance. Your first and most critical line of defense is always the implementation of proper engineering controls.[7]

  • Chemical Fume Hood : All operations involving the handling of solid this compound, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates.[4][5]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[1]

  • Safety Stations : A fully functional safety shower and eyewash station must be readily accessible and unobstructed.[1][4]

Personal Protective Equipment (PPE): A Task-Based Approach

The level of PPE required can vary based on the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Powder Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Lab Coat (fully buttoned)Required if not in a fume hood (N95 minimum)
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat (fully buttoned)Not required if performed in a fume hood
Running Reactions/Transfers Chemical Splash GogglesNitrile GlovesLab Coat (fully buttoned)Not required if performed in a fume hood
Handling Contaminated Waste Chemical Splash GogglesNitrile GlovesLab Coat (fully buttoned)Not generally required
Eye and Face Protection: The Non-Negotiable

Given the risk of serious eye irritation, robust eye protection is mandatory.[1][2][3]

  • Chemical Splash Goggles : These are required for any task where the compound is handled openly (weighing, solution preparation). Safety glasses do not provide an adequate seal against dust and splashes.[8]

  • Face Shield : When handling larger quantities or during procedures with a high risk of splashing (e.g., preparing a concentrated stock solution), a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Hand Protection: The Chemical Barrier
  • Glove Selection : Nitrile gloves are the standard choice for providing protection against incidental splashes of a wide range of chemicals.[9] Always inspect gloves for any signs of damage before use.[4][5]

  • Glove Removal Technique : Use the proper technique to remove gloves to avoid contaminating your skin. Never touch the outside of the glove with your bare hand.

  • Hand Washing : Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][10]

Body Protection: Shielding from Contamination
  • Lab Coat : A knee-length lab coat, preferably with fitted cuffs, must be worn and kept fully buttoned.[8][11] This protects your skin and personal clothing from contamination.

  • Material : For general use where open flames are not present, a polyester-cotton blend is acceptable. If there is a risk of fire, a 100% cotton or flame-resistant lab coat is required.[11]

  • Footwear : Closed-toe shoes that fully cover the foot are mandatory in the laboratory at all times.[8][12]

Operational & Disposal Plans: Step-by-Step Guidance

Protocol for Weighing Solid Compound
  • Preparation : Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).

  • Location : Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain dust.

  • Handling : Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Cleanup : After weighing, carefully wipe down the spatula, weigh boat, and balance area with a damp paper towel to collect any residual powder. Dispose of the paper towel as hazardous waste.

  • Post-Handling : Remove gloves using the proper technique and wash hands immediately.

Disposal Plan
  • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste : Unused compound and solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain.

  • Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound check_form What is the physical form? start->check_form solid Solid (Powder) check_form->solid Solid liquid Liquid (Solution) check_form->liquid Liquid check_location Where is the task performed? solid->check_location fume_hood Inside Chemical Fume Hood liquid->fume_hood Always handle in hood check_location->fume_hood Fume Hood open_bench Open Bench (Not Recommended for Solids) check_location->open_bench Open Bench ppe_standard Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE - N95 Respirator - Face Shield (if splash risk) open_bench->ppe_enhanced

Caption: PPE selection workflow based on the compound's physical state and handling location.

References

  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • USFCR. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1H-indazole-3-carboxylic acid
Reactant of Route 2
4-Methyl-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.